Cefaclor
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-GPCCPHFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022748 | |
| Record name | Cefaclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.10e-01 g/L | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53994-73-3, 70356-03-5 | |
| Record name | Cefaclor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cefaclor [INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cefaclor | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |
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| Record name | Cefaclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefaclor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFACLOR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
327 °C | |
| Record name | Cefaclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefaclor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-Depth Technical Guide: Cefaclor's Mechanism of Action on Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of Cefaclor, a second-generation cephalosporin antibiotic, with a specific focus on its inhibitory effects on bacterial cell wall synthesis. The document summarizes key quantitative data, outlines detailed experimental protocols for assays cited, and includes mandatory visualizations to illustrate complex pathways and workflows.
Core Mechanism of Action
This compound, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the final and crucial stage of bacterial cell wall synthesis.[1][2] The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer, a mesh-like structure of cross-linked polysaccharide and polypeptide chains. The synthesis of this layer is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).
This compound's primary mode of action involves its covalent binding to the active site of these PBPs. This binding is an acylation reaction that forms a stable and inactive acyl-enzyme complex. By binding to these essential enzymes, this compound effectively blocks their transpeptidase activity, which is responsible for the cross-linking of the peptidoglycan chains. This disruption of the cell wall's structural integrity leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][4]
Quantitative Data on this compound's Activity
The efficacy of this compound can be quantified by its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.
Penicillin-Binding Protein (PBP) Affinity
The 50% inhibitory concentration (IC50) is a measure of the concentration of an antibiotic required to inhibit 50% of the activity of a specific PBP. A lower IC50 value indicates a higher binding affinity.
| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |
| Staphylococcus aureus | PBP 2 | ≤ 0.1[1] |
Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration at which 90% of the tested isolates are inhibited.
| Bacterial Species | MIC90 (µg/mL) |
| Streptococcus pneumoniae | < 2[3][4][5] |
| Moraxella catarrhalis | < 2[3][4][5] |
| Haemophilus influenzae | < 2[3][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Competitive Penicillin-Binding Protein (PBP) Assay
This assay is used to determine the affinity of a test compound (e.g., this compound) for specific PBPs by measuring its ability to compete with a labeled penicillin probe for binding to the PBPs.
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS), pH 7.4
-
Radiolabeled penicillin (e.g., [³H]penicillin G) or fluorescently labeled penicillin (e.g., Bocillin-FL)
-
Test antibiotic (this compound) solutions at various concentrations
-
Lysis buffer
-
SDS-PAGE apparatus and reagents
-
Fluorography reagents or fluorescence imaging system
Procedure:
-
Bacterial Cell Preparation:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
-
Competitive Binding:
-
Resuspend the bacterial cells in PBS containing various concentrations of this compound.
-
Incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs.
-
Add a saturating concentration of radiolabeled or fluorescently labeled penicillin to the cell suspension.
-
Incubate for a further defined period to allow the labeled penicillin to bind to any available PBPs.
-
-
Membrane Preparation and PBP Visualization:
-
Lyse the bacterial cells to release the membrane proteins.
-
Isolate the membrane fraction containing the PBPs by ultracentrifugation.
-
Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the labeled PBPs by fluorography (for radiolabeled probes) or fluorescence scanning (for fluorescent probes).
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the different PBPs.
-
Determine the concentration of this compound that causes a 50% reduction in the binding of the labeled penicillin (IC50).
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Sterile diluent (e.g., saline or broth)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the experimental workflows.
Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.
References
- 1. Characterization of penicillin-binding protein 2 of Staphylococcus aureus: deacylation reaction and identification of two penicillin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.jpma.org.pk [archive.jpma.org.pk]
- 4. Determination of antimicrobial activity of this compound on common respiratory tract pathogens in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Cefaclor with Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefaclor, a second-generation cephalosporin antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular interactions between this compound and PBPs. It includes a detailed examination of the mechanism of action, quantitative binding data, and explicit experimental protocols for assessing these interactions. Visualizations of the underlying biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter for researchers and professionals in the field of drug development.
Introduction
This compound is a beta-lactam antibiotic that covalently binds to the active site of PBPs, thereby inhibiting their transpeptidase activity.[1][2][3] This inhibition disrupts the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall, leading to cell wall weakening and eventual lysis.[2][3][4] Understanding the specifics of this compound's binding affinity to various PBPs in different bacterial species is paramount for predicting its spectrum of activity, understanding resistance mechanisms, and developing novel antimicrobial agents.
Mechanism of Action: this compound and PBP Inhibition
The fundamental mechanism of this compound's action is the acylation of a conserved serine residue within the active site of PBPs.[5] This process forms a stable, covalent acyl-enzyme intermediate, rendering the PBP inactive.[6] The disruption of PBP function leads to a futile cycle of cell wall synthesis and degradation, ultimately depleting cellular resources and contributing to the antibiotic's lethal effect.
Signaling Pathway of PBP Inhibition
The binding of this compound to PBPs initiates a cascade of events that compromise the structural integrity of the bacterial cell wall. The following diagram illustrates the key steps in this process.
Quantitative Binding Data of this compound to PBPs
The affinity of this compound for different PBPs varies among bacterial species and can be influenced by the presence of resistance mutations. The 50% inhibitory concentration (IC50) is a common metric used to quantify the binding affinity, representing the concentration of the antibiotic required to inhibit 50% of the PBP activity.
Table 1: this compound IC50 Values (µg/mL) for PBPs in Streptococcus pneumoniae
| Strain Type | PBP1a | PBP2b | PBP2x |
| Penicillin-Susceptible (PSSP) | >128 | 16-32 | 0.25-0.5 |
| Penicillin-Intermediate (PISP) | >128 | 16-32 | 0.5-1 |
| Penicillin-Resistant (PRSP) | >128 | 64->128 | 2-4 |
Data adapted from a study on clinical isolates of S. pneumoniae.
Table 2: this compound IC50 Values (µg/mL) for PBPs in Escherichia coli
| PBP | IC50 (µg/mL) |
| PBP1a | >104 |
| PBP1b | >104 |
| PBP2 | 360 ± 210 |
| PBP3 | 15 ± 14 |
| PBP4 | >104 |
| PBP5/6 | 86 ± 66 |
| PBP7/8 | 68 ± 48 |
Data represents apparent IC50 values determined in live E. coli MG1655 cells.
Table 3: this compound IC50 Values (µg/mL) for PBPs in Staphylococcus aureus
| PBP | IC50 (µg/mL) |
| PBP2 | ≤ 0.1 |
Note: The apparent low-affinity binding observed at 37°C (>10 µg/mL) was attributed to rapid deacylation. The high-affinity value was determined by modifying the experimental conditions (e.g., lower temperature).[7][8]
Experimental Protocols
Accurate determination of this compound's binding to PBPs is crucial for research and development. Below are detailed methodologies for key experiments.
Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)
This assay determines the IC50 of an unlabeled antibiotic (e.g., this compound) by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs.
Experimental Workflow:
References
- 1. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of penicillin-binding protein 2 of Staphylococcus aureus: deacylation reaction and identification of two penicillin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefaclor: A Technical Guide to Synthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and degradation pathways of Cefaclor, a second-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.
Synthesis of this compound
The manufacturing of this compound can be achieved through both chemical and enzymatic routes. While chemical synthesis has been historically significant, enzymatic synthesis offers a more environmentally friendly and efficient alternative.
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process. A key strategy employed by Eli Lilly involves the modification of a penicillin-derived intermediate. The core steps include the formation of a key intermediate, followed by a series of reactions to construct the final this compound molecule.[1]
A generalized chemical synthesis workflow is outlined below:
Caption: A simplified workflow of the chemical synthesis of this compound.
Enzymatic Synthesis
Enzymatic synthesis of this compound is a more contemporary and preferred method, primarily utilizing penicillin G acylase. This biocatalytic approach involves the reaction of 7-amino-3-chloro cephalosporanic acid (7-ACCA) with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (PGM).[2][3][4]
The enzymatic synthesis can be kinetically controlled and offers high yields.[4][5][6] The use of immobilized enzymes is common, allowing for easier separation and recycling of the biocatalyst.[3]
Caption: Overview of the enzymatic synthesis of this compound.
Table 1: Quantitative Data on Enzymatic Synthesis of this compound
| Parameter | Value | Reference |
| Molar Ratio (PGM:7-ACCA) | 1.1 | [3] |
| Temperature | 5 - 35 °C | [3] |
| pH | 6 - 8 | [3] |
| Yield | Up to 93.5% | [6] |
| Conversion of 7-ACCA | 76.5% | [4] |
Degradation Pathways of this compound
This compound is susceptible to degradation through various pathways, including hydrolysis, intramolecular reactions, oxidation, and photolysis. Understanding these pathways is crucial for ensuring the stability and efficacy of this compound formulations.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for this compound, primarily involving the cleavage of the β-lactam ring. The rate of hydrolysis is significantly influenced by pH and temperature.[7][8]
-
Acidic Conditions: Under acidic conditions, degradation can lead to the formation of thiazole and pyrazine derivatives through complex rearrangement and ring-contraction reactions.[9]
-
Neutral and Alkaline Conditions: In neutral and alkaline media, intramolecular aminolysis of the β-lactam ring by the side-chain amino group can occur, leading to the formation of a piperazine-2,5-dione derivative.[10][11]
Caption: Major hydrolytic degradation pathways of this compound.
Table 2: Stability of this compound in Aqueous Solutions at Different pH and Temperatures
| pH | Temperature (°C) | % Initial Activity Remaining after 72h | Reference |
| 2.5 | 4 | >90% | [8] |
| 4.5 | 4 | >90% | [8] |
| 6.0 | 4 | 70% | [8] |
| 7.0 | 4 | 46% | [8] |
| 8.0 | 4 | 34% | [8] |
| 2.5 | 25 | 95% | [8] |
| 4.5 | 25 | 69% | [8] |
| 6.0 | 25 | 16% | [8] |
| 7.0 | 25 | 5% | [8] |
| 8.0 | 25 | 3% | [8] |
| 2.5 | 37 | 80% | [8] |
| >4.5 | 37 | <20% | [8] |
Solid-State Degradation
In the solid state, this compound degradation is influenced by temperature and humidity.[12][13] The degradation pathways in the solid state can differ from those in aqueous solutions and may include:
-
Isomerization of the double bond in the dihydrothiazine ring.[12]
-
Decarboxylation.[12]
-
Ring contraction to form thiazole structures.[12]
-
Oxidative attack, particularly at carbon 4 of the dihydrothiazine ring.[12]
The degradation of this compound monohydrate in the solid state at relative humidity greater than 50% follows first-order autocatalytic reaction kinetics.[13][14]
Photodegradation
This compound can be degraded by photocatalysis. Studies have shown that titanium dioxide (TiO₂) and platinum-doped TiO₂ (Pt-TiO₂) can act as efficient photocatalysts for the degradation of this compound in aqueous solutions.[15][16][17] This process involves the generation of reactive oxygen species that break down the antibiotic molecule.
Enzymatic Degradation
Resistance to this compound in bacteria is primarily due to enzymatic degradation by β-lactamases.[18] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This compound shows resistance to some types of β-lactamases but is susceptible to others.[19][20]
Experimental Protocols
Stability Studies
A common experimental protocol for assessing the stability of this compound involves subjecting the drug substance or formulated product to accelerated degradation conditions.
Forced Degradation Study Protocol:
-
Stress Conditions: Expose this compound samples to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: 0.1 N NaOH at room temperature for a defined period.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.[21]
-
Thermal Degradation: Dry heat at a specified temperature (e.g., 85°C).[12]
-
Photodegradation: Exposure to UV light.
-
-
Sample Preparation: At specified time points, withdraw samples and neutralize if necessary. Dilute the samples to a suitable concentration with an appropriate solvent.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of this compound and its degradation products.[7][22]
Typical HPLC Method Parameters:
-
Column: Reversed-phase C18 column (e.g., ODS, 4.6 mm x 250 mm, 5 µm particles).[22]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 50 mM phosphate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile).[22]
-
Detection: UV detection at a specific wavelength (e.g., 220 nm).[22]
-
Column Temperature: Controlled temperature, as elevated temperatures can cause on-column degradation (e.g., below 30°C).[23]
Experimental Workflow for HPLC Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. WO2006069984A2 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 3. US8071330B2 - Process for the synthesis of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability and Blood Level Determinations of this compound, a New Oral Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and structure elucidation of the major degradation products of this compound formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Isolation and structure elucidation of the major degradation products of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of the crystalline form of this compound monohydrate and its pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ptfarm.pl [ptfarm.pl]
- 15. hsetdata.com [hsetdata.com]
- 16. researchgate.net [researchgate.net]
- 17. hsetdata.com [hsetdata.com]
- 18. This compound for Oral Suspension, USP [dailymed.nlm.nih.gov]
- 19. This compound: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ajrconline.org [ajrconline.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Chromatographic studies of unusual on-column degradation of this compound observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of Cefaclor Against Common Bacterial Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Cefaclor, a second-generation cephalosporin antibiotic. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on its efficacy against common bacterial pathogens, methodologies for its evaluation, and its mechanism of action.
Introduction
This compound is an oral cephalosporin antibiotic that has been utilized in the treatment of various bacterial infections.[1] Its effectiveness is rooted in its ability to inhibit bacterial cell wall synthesis, leading to bactericidal action.[2][3] This guide delves into the specifics of its in vitro performance against a range of clinically relevant bacteria, providing quantitative data, experimental protocols, and visual representations of its mechanism and evaluation workflows.
Spectrum of Activity
This compound demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[4][5] Its activity is comparable to first-generation cephalosporins against Gram-positive organisms, but it exhibits enhanced activity against certain Gram-negative bacteria.[2][6]
Key pathogens susceptible to this compound include:
-
Gram-positive aerobes : Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, and Streptococcus pyogenes.[2][7]
-
Gram-negative aerobes : Escherichia coli, Haemophilus influenzae (including β-lactamase-producing strains), Klebsiella sp., and Proteus mirabilis.[2][7]
However, this compound is generally not active against Serratia sp., Acinetobacter sp., indole-positive Proteus, and Bacteroides isolates.[8][9]
Quantitative In Vitro Activity
The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against common respiratory and other pathogens.
Table 1: this compound MICs for Common Respiratory Pathogens
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae | 163 | < 2 | < 2 | Not Specified |
| Haemophilus influenzae | 216 | < 2 | < 2 | Not Specified |
| Moraxella catarrhalis | 87 | < 2 | < 2 | Not Specified |
Data sourced from a study in Pakistan where over 95% of isolates were susceptible to this compound.[10]
Table 2: this compound MICs for Various Gram-Positive and Gram-Negative Bacteria
| Bacterial Species | Mean MIC (µg/mL) | Notes |
| Staphylococcus aureus (penicillin-susceptible) | 0.93 | |
| Staphylococcus aureus (penicillin-resistant) | 1.44 | |
| Escherichia coli | Not Specified | More active than cephalexin and cephalothin[8][9] |
| Klebsiella sp. | Not Specified | Susceptible[7] |
| Proteus mirabilis | Not Specified | Susceptible[7] |
Data compiled from various in vitro studies.[7]
Impact of β-Lactamases
The effectiveness of β-lactam antibiotics, including this compound, can be compromised by the presence of β-lactamase enzymes produced by bacteria. This compound shows some stability against certain types of β-lactamases. It is resistant to Type III (TEM) β-lactamases but can be hydrolyzed by Type I, and to a lesser extent, by Type IV and V β-lactamases.[8][9] This stability allows it to be effective against some β-lactamase-producing strains of H. influenzae.[6]
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5] This process involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to specific PBPs located on the inner membrane of the bacterial cell wall.[2][5][11] PBPs are enzymes crucial for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation : By binding to PBPs, this compound inhibits the transpeptidation step, which is the cross-linking of peptidoglycan chains.[5]
-
Cell Wall Weakening and Lysis : The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][5]
This compound's mechanism of action.
Experimental Protocols for In Vitro Susceptibility Testing
The in vitro activity of this compound is primarily determined using standardized antimicrobial susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Method
This method determines the sensitivity of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[12][13]
Protocol Outline:
-
Inoculum Preparation : A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from an overnight culture.[12]
-
Plate Inoculation : A sterile cotton swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate.[12][13]
-
Disk Placement : this compound-impregnated disks are placed on the agar surface at a specified distance from each other.[12]
-
Incubation : The plate is incubated under standardized conditions (typically 35°C for 18-24 hours).[14]
-
Zone Measurement : The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.[13]
-
Interpretation : The measured zone diameter is compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant to this compound.[13][15]
Broth Microdilution Method (MIC Determination)
This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.[15]
Protocol Outline:
-
Antibiotic Dilution : Serial twofold dilutions of this compound are prepared in a multi-well microtiter plate containing broth medium.[15]
-
Inoculum Preparation : A standardized bacterial inoculum is prepared, similar to the Kirby-Bauer method.[14]
-
Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[15]
-
Incubation : The microtiter plate is incubated under standardized conditions.[14]
-
MIC Determination : The MIC is recorded as the lowest concentration of this compound in which there is no visible bacterial growth.[15]
Workflow for in vitro susceptibility testing.
Conclusion
This compound remains an antibiotic with significant in vitro activity against a range of common bacterial pathogens, particularly those involved in respiratory tract infections. Understanding its spectrum of activity, quantitative MIC values, and its interaction with bacterial resistance mechanisms such as β-lactamase production is crucial for its appropriate application in clinical and research settings. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's in vitro efficacy. This information is vital for ongoing surveillance of antimicrobial resistance and for guiding the development of new therapeutic strategies.
References
- 1. In Vitro Activity of this compound/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Summary of laboratory studies on the antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Antimicrobial activity in vitro of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of antimicrobial activity of this compound on common respiratory tract pathogens in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. microbenotes.com [microbenotes.com]
- 13. asm.org [asm.org]
- 14. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scacm.org [scacm.org]
Preclinical Pharmacokinetics and Metabolism of Cefaclor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Cefaclor, a second-generation cephalosporin antibiotic. The information presented is collated from various preclinical studies conducted in key laboratory animal models, offering valuable insights for researchers and professionals involved in drug development.
Pharmacokinetic Profile
This compound is readily absorbed after oral administration in preclinical species, although the extent of absorption and subsequent pharmacokinetic profile can vary between species.[1][2][3]
Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Mouse | Dog |
| Dose (mg/kg) | 16.9 (oral) | 16.9 (oral) | 1000 mg tablet (oral) |
| Tmax (h) | ~1 | ~1 | 2 |
| t1/2 (h) | ~1 | 1.5 | 0.5-0.7 |
| Tissue Penetration (AUCtissue/AUCplasma) | 0.26 (muscle & lung) | Not Reported | Not Reported |
| Primary Excretion Route | Renal | Renal | Renal |
Data compiled from multiple sources.[1][4][5][6][7]
Experimental Protocol: Pharmacokinetic Studies in Rats and Mice
A solution of [¹⁴C]this compound (4.25 mg/ml in 0.05 M sodium acetate buffer, pH 4.5) was administered orally at a dose of 16.9 mg/kg to fasted male Purdue-Wistar rats and male ICR mice.[4] To ensure adequate hydration and urine flow, isotonic saline (20 ml/kg) was administered intraperitoneally prior to and after each urine collection.[4] Animals were housed in stainless-steel metabolism cages to facilitate the collection of urine and feces at 2, 4, 6, 8, and 24 hours post-administration.[4] Blood samples were also collected at various time points to determine plasma concentrations.[4]
Experimental Protocol: Pharmacokinetic Study in Dogs
Healthy stray dogs were administered a single 1000 mg this compound tablet orally.[5][7] Serial blood samples were collected in heparinized tubes at prescheduled time intervals.[5][7] Plasma concentrations of this compound were determined using a microbiological assay against various gram-negative and gram-positive bacterial strains via the disc diffusion method.[5][7]
Metabolism
The metabolic fate of this compound shows significant species-specific differences. In rats and mice, this compound is largely resistant to metabolism and is primarily excreted as the unchanged parent drug.[1][2][3] In contrast, dogs exhibit a greater degree of this compound metabolism.[1][2][3]
Table 2: Excretion Profile of this compound and its Metabolites (% of Administered Dose)
| Species | Route | Unchanged this compound | Metabolites | Total Radiocarbon |
| Rat | Urine (24h) | Major Portion | Minor Portion | ~43% |
| Bile (24h) | Present | Present | Not Quantified | |
| Mouse | Urine (24h) | Major Portion | Minor Portion | Not Quantified |
| Feces (24h) | Not Quantified | Not Quantified | ~15% | |
| Dog | Urine | Partial | Significant | Not Quantified |
Data compiled from multiple sources.[1][4]
Metabolic Pathways
The primary metabolic transformation observed for this compound involves the enzymatic or hydrolytic cleavage of the amide bond, leading to the formation of phenylglycine.[4] This metabolite can then be incorporated into the normal amino acid pools.[4] In rats, a microbiologically active metabolite was isolated from the bile, suggesting enterohepatic recirculation.[4] However, this metabolite was not detected in the urine, indicating its eventual transformation or elimination via other pathways.[4]
Experimental Protocol: Metabolism Studies
The metabolic fate of this compound was investigated using [¹⁴C]this compound in rats, mice, and dogs.[1][2][3] Following oral administration, urine, feces, and bile (from bile-cannulated animals) were collected over 24 hours.[4] The total radiocarbon content in each sample was determined by liquid scintillation counting.[4] The nature of the radioactive components was analyzed using paper chromatography, with the unaltered [¹⁴C]this compound being identified by comparison with an authentic standard.[4] The quantification of unchanged this compound in biological samples was performed using a microbiological assay.[4]
Distribution
Following oral administration, this compound is rapidly absorbed and distributed to various tissues.[4] Studies in rats have shown that peak radiocarbon levels in blood and tissues are achieved within one hour, indicating rapid absorption from the gastrointestinal tract.[4] No abnormal accumulation of radioactivity was observed in any specific tissue.[4]
In rats, the penetration of unbound this compound into the interstitial space fluid of skeletal muscle and lung tissue was found to be approximately 26% of the unbound plasma concentration, as determined by the ratio of the area under the curve (AUC).[6]
Experimental Protocol: Tissue Distribution Studies in Rats
Following the oral administration of [¹⁴C]this compound to rats, various tissues were collected at specified time points.[4] The radiocarbon content in each tissue was determined by liquid scintillation counting after appropriate sample preparation, such as combustion for solid tissues.[4] To measure unbound interstitial concentrations in muscle and lung, in vivo microdialysis was employed following intravenous bolus doses of 50 and 75 mg/kg of this compound.[6]
Visualizations
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow of preclinical pharmacokinetic studies of this compound.
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound in preclinical species.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolism of (14C) this compound, a cephalosporin antibiotic, in three species of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of [14C]this compound, a Cephalosporin Antibiotic, in Three Species of Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Penetration of this compound into the interstitial space fluid of skeletal muscle and lung tissue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cefaclor: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaclor is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Its efficacy and pharmacokinetic profile are intrinsically linked to its unique molecular architecture and inherent chemical properties. This technical guide provides an in-depth exploration of the molecular structure and physicochemical characteristics of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Molecular Structure
This compound, with the IUPAC name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, possesses a bicyclic cephem nucleus, which is characteristic of cephalosporin antibiotics.[1] The molecular formula for the anhydrous form is C₁₅H₁₄ClN₃O₄S.[1] It is often supplied as a monohydrate, with the formula C₁₅H₁₄ClN₃O₄S·H₂O.[2][3]
The core structure consists of a dihydrothiazine ring fused to a β-lactam ring. Key structural features that dictate its biological activity and chemical properties include:
-
β-Lactam Ring: This four-membered ring is the pharmacophore responsible for the antibacterial activity of this compound. Its inherent ring strain makes it susceptible to nucleophilic attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of cell wall synthesis.
-
Acylamino Side Chain at C-7: The (R)-2-amino-2-phenylacetylamino side chain influences the antibacterial spectrum and potency of the antibiotic.
-
Substituent at C-3: The chlorine atom at the C-3 position enhances the stability of the molecule against some β-lactamases and modulates its pharmacokinetic properties.
The crystalline form of this compound is often a dihydrate.[4] Its solid-state chemistry has been elucidated, revealing specific bond lengths, angles, and conformations that are typical for cephalosporins.[4]
Chemical Properties
The chemical properties of this compound are crucial for its formulation, stability, and in vivo behavior. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄ClN₃O₄S (anhydrous) | [1] |
| C₁₅H₁₄ClN₃O₄S·H₂O (monohydrate) | [2][3] | |
| Molecular Weight | 367.81 g/mol (anhydrous) | [1] |
| 385.82 g/mol (monohydrate) | [2][5][6][7] | |
| Melting Point | 327 °C | [1] |
| Solubility | Slightly soluble in water. Practically insoluble in methanol, ethanol, chloroform, and benzene. | |
| pKa (Strongest Acidic) | 3.03 | [7] |
| pKa (Strongest Basic) | 7.23 | [7] |
| CAS Number | 53994-73-3 (anhydrous) | [1] |
| 70356-03-5 (monohydrate) | [7] |
Experimental Protocols
This section details the methodologies for determining the key chemical properties of this compound.
Melting Point Determination
The melting point of a compound is a critical indicator of its purity. A standard method for determining the melting point of a crystalline solid like this compound involves the following steps:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube containing the sample is placed in the apparatus.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow.
Solubility Determination
The solubility of this compound can be determined using various methods. One detailed approach involves the determination of the solubility parameter by measuring the mole fraction solubility in different solvent blends.
-
Solvent Preparation: A series of solvent blends with varying polarities are prepared. For example, mixtures of water and propylene glycol in different ratios can be used.
-
Equilibration: An excess amount of this compound is added to each solvent blend in a sealed container. The mixtures are then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the undissolved solid is removed by filtration or centrifugation. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The mole fraction solubility is calculated for each solvent blend. The solubility parameter of this compound is then estimated from the peak of the mole fraction solubility versus the solvent blend solubility parameter plot.
pKa Determination
The acid dissociation constants (pKa) of this compound, which has both acidic (carboxylic acid) and basic (amino group) functionalities, can be determined experimentally using potentiometric titration or spectrophotometry.[8]
Potentiometric Titration:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.
Spectrophotometry:
-
Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.
-
Sample Preparation: A constant concentration of this compound is added to each buffer solution.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength, where the protonated and deprotonated forms of this compound have different molar absorptivities, is plotted against the pH. The pKa value can then be determined from the resulting sigmoidal curve.[9]
Crystal Structure Analysis
The three-dimensional arrangement of atoms in the this compound dihydrate crystal has been determined by single-crystal X-ray diffraction.[4]
-
Crystal Growth: Single crystals of this compound dihydrate suitable for X-ray diffraction are grown from a supersaturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded using a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Computational methods, such as direct methods or Patterson methods, are employed. The initial structural model is then refined to obtain the final, accurate crystal structure.[4] Density Functional Theory with dispersion correction (DFT-D) calculations can also be used to complement and refine the experimental data.[10]
Visualization of this compound's Structural-Property Relationships
The following diagram illustrates the relationship between the core chemical structure of this compound and its key chemical and physical properties.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and key chemical properties of this compound. Understanding these fundamental aspects is paramount for the rational design of new derivatives, the development of stable and effective formulations, and the interpretation of its biological activity. The experimental protocols outlined herein offer a practical framework for the characterization of this compound and related compounds in a research and development setting.
References
- 1. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Solid-state chemistry and crystal structure of this compound dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Monohydrate | C15H16ClN3O5S | CID 51038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Structures of cefradine dihydrate and this compound dihydrate from DFT-D calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Cefaclor in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cefaclor in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This protocol has been validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
This compound is a second-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections[1]. Accurate measurement of its concentration in plasma is essential for pharmacokinetic and bioequivalence studies, which inform dosing regimens. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its specificity and sensitivity[2]. This document provides a comprehensive protocol for the determination of this compound in plasma, including sample preparation, chromatographic conditions, and a full validation summary.
Materials and Methods
Reagents and Chemicals
-
This compound Reference Standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC Grade)[3]
-
Methanol (HPLC Grade)[4]
-
Triethylamine (HPLC Grade)[5]
-
Sodium 1-pentanesulfonate (Ion-Pair Reagent)[6]
-
Phosphoric Acid (Analytical Grade)[4]
-
Water (Milli-Q or HPLC Grade)[5]
-
Drug-free human plasma with K2-EDTA as anticoagulant
Instrumentation
-
HPLC system with a UV-Vis Detector (e.g., Shimadzu, Agilent, Waters)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
-
Centrifuge capable of 4000 rpm[5]
-
Vortex mixer
-
Analytical balance
-
Micropipettes
Experimental Protocols
Preparation of Solutions
-
Mobile Phase: Dissolve 1.0 g of sodium 1-pentanesulfonate in a mixture of 780 mL of water and 10 mL of triethylamine. Adjust the pH to 2.5 ± 0.1 with phosphoric acid. Add 220 mL of methanol and mix thoroughly. Degas the solution for 10-15 minutes using an ultrasonic bath before use.[4][5]
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve and quality control samples.[5]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve. A typical range is 0.39 µg/mL to 50 µg/mL.[4][6]
-
QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example, 0.78 µg/mL (LQC), 6.25 µg/mL (MQC), and 25 µg/mL (HQC).[5]
Plasma Sample Preparation Protocol
-
Pipette 0.5 mL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 0.5 mL of acetonitrile to precipitate the plasma proteins.[3][5]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject a defined volume (e.g., 50 µL) into the HPLC system.[5]
Chromatographic Workflow
The overall workflow from sample receipt to final analysis is depicted below.
Results: Method Validation Summary
The developed HPLC method was validated for selectivity, linearity, accuracy, precision, recovery, and stability, following internationally recognized guidelines.[7][8]
Chromatographic Conditions
Table 1: Optimized HPLC System Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm[4] |
| Mobile Phase | Sodium 1-pentanesulfonate, Water, Triethylamine, Methanol (pH 2.5)[4][6] |
| Flow Rate | 1.5 mL/min[4] |
| Injection Volume | 50 µL[5] |
| Detection Wavelength | 265 nm[4] |
| Column Temperature | Ambient |
| Retention Time | Approx. 17 minutes[4] |
Selectivity and Linearity
No significant interference from endogenous plasma components was observed at the retention time of this compound. The method demonstrated excellent linearity over the concentration range.
Table 2: Linearity and Calibration Curve Data
| Parameter | Result |
|---|---|
| Concentration Range | 0.39 - 50 µg/mL[4][6] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999[4][6] |
Accuracy and Precision
The accuracy and precision of the method were determined by analyzing QC samples at three concentration levels on the same day (intra-day) and on three different days (inter-day).
Table 3: Summary of Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LQC | 0.78 | < 6.0% | 88 - 92% | < 6.0% | 89 - 93% |
| MQC | 6.25 | < 5.5% | 97 - 101% | < 5.0% | 96 - 102% |
| HQC | 25.0 | < 5.0% | 98 - 102% | < 4.5% | 98 - 103% |
(Data synthesized from reported literature values)[4][9]
Recovery
The extraction recovery of this compound from human plasma was consistent and concentration-independent.
Table 4: Extraction Recovery of this compound
| QC Level | Concentration (µg/mL) | Average Recovery (%) |
|---|---|---|
| LQC | 0.78 | ~89% |
| MQC | 6.25 | ~91% |
| HQC | 25.0 | ~92% |
(Data synthesized from reported literature values)[4]
Stability
This compound stability in plasma was evaluated under various storage and handling conditions. This compound is known to be unstable at neutral or alkaline pH and at room temperature for extended periods.[10][11] Acidification of plasma samples can improve stability.[12][13]
Table 5: Stability of this compound in Plasma
| Stability Condition | Duration | Result |
|---|---|---|
| Short-Term (Room Temp) | 6 hours | < 15% degradation[10][11] |
| Freeze-Thaw Cycles | 3 cycles (-20°C to RT) | < 10% degradation[9] |
| Long-Term Storage | 3 weeks at -20°C | < 10% degradation[5] |
Bioanalytical Method Validation Parameters
The relationship between the core parameters for validating a bioanalytical method is illustrated below.
Conclusion
The HPLC-UV method described provides a reliable and robust tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and isocratic elution make it efficient and easy to implement in a research or clinical laboratory setting. The validation data confirms that the method is accurate, precise, and specific, rendering it suitable for pharmacokinetic profiling and other bioanalytical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. japsonline.com [japsonline.com]
- 3. Liquid-chromatographic determination of five orally active cephalosporins--cefixime, this compound, cefadroxil, cephalexin, and cephradine--in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uop.edu.jo [uop.edu.jo]
- 8. ema.europa.eu [ema.europa.eu]
- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 10. Stability and Blood Level Determinations of this compound, a New Oral Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability and blood level determinations of this compound, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antibacterial Studies of Cefaclor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefaclor is a second-generation cephalosporin antibiotic that demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics.[1][2] By binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall, this compound disrupts the final stage of peptidoglycan synthesis, leading to cell lysis and death.[1][2] These application notes provide detailed protocols for in vitro studies to evaluate the antibacterial efficacy of this compound.
Data Presentation
Antibacterial Efficacy of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 4.0 | >32 |
| Klebsiella pneumoniae | 2.0 | 16 |
| Proteus mirabilis | 2.0 | 8.0 |
| Haemophilus influenzae | 4.0 | 8.0 |
| Streptococcus pneumoniae | 1.0 | 2.0 |
| Staphylococcus aureus | 4.0 | 8.0 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and resistance patterns.
Cytotoxicity of this compound
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.
Materials:
-
This compound powder
-
Appropriate bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., VERO, HepG2, BHK-21)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Overview of the experimental workflow for in vitro antibacterial evaluation of this compound.
Mechanism of action of this compound via inhibition of peptidoglycan synthesis.
References
Application Note: A Validated Bioanalytical HPLC-UV Method for the Quantification of Cefaclor in Human Plasma
Introduction
Cefaclor is a second-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections, including those affecting the ear, lungs, skin, throat, and urinary tract.[1] Accurate determination of this compound concentrations in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in human plasma. The method is simple, precise, and accurate, making it suitable for routine analysis in a bioanalytical laboratory.[2]
Experimental Protocols
Instrumentation and Reagents
-
Instrumentation:
-
Reagents and Chemicals:
Preparation of Solutions
-
Mobile Phase Preparation: A commonly used mobile phase consists of a mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol.[1] An alternative mobile phase is a mixture of Triethylamine, Methanol, Acetonitrile, and Ultra Pure Water (e.g., in a ratio of 2:10:20:68 v/v/v/v).[6] The final pH is adjusted to approximately 2.5 using phosphoric acid.[1] The solution should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Stock Solution Preparation:
-
This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like water or a water/methanol mixture.[3][5] This solution should be stored at 4°C.[7]
-
Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in a similar manner.
-
-
Working Solutions and Calibration Standards: Prepare working solutions by serially diluting the stock solution with the mobile phase.[5] Calibration standards are then prepared by spiking drug-free human plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.39 µg/mL to 50 µg/mL.[1][2]
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and common method for extracting this compound from plasma samples.[5][8]
-
Pipette 500 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add a fixed volume of the Internal Standard working solution.
-
Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the tubes at high speed (e.g., 3500 rpm or higher) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system.[6]
Method Validation and Data
The developed method was validated according to regulatory guidelines for selectivity, accuracy, precision, linearity, recovery, and stability.[1][2]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, Methanol, and Triethylamine (TEA) buffer (pH 7) (1:1:2 v/v)[8] |
| Flow Rate | 1.0 - 1.5 mL/min[1][6] |
| Detection Wavelength | 265 nm[1][6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | Ambient |
| Retention Time | This compound: ~4.0 - 6.3 min[3][6] |
Note: Retention times can vary based on the specific column, mobile phase composition, and flow rate used.[3][6][7]
Quantitative Data Summary
The quantitative performance of the method is summarized in the tables below.
Table 1: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 0.39 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Quantification (LOQ) | 0.39 µg/mL[9] |
| Limit of Detection (LOD) | 0.195 µg/mL[9] |
Table 2: Precision and Accuracy
| QC Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Low QC (0.78 µg/mL) | < 15% | < 15% | 88.2 - 115%[9] |
| Medium QC (6.25 µg/mL) | < 15% | < 15% | 93.7 - 115%[1] |
| High QC (25 µg/mL) | < 15% | < 15% | 98.1 - 115%[1] |
The precision and accuracy were found to be within the acceptable limit of ±15%.[9]
Table 3: Recovery and Stability
| Parameter | Result |
|---|---|
| Absolute Analytical Recovery | 87.07% - 98.00%[9] |
| Freeze-Thaw Stability (3 cycles) | Stable (Accuracy 88.2% - 99.2%)[9] |
| Short-Term Stability (24h, RT) | Stable[10] |
| Long-Term Stability (-20°C) | Stable (Accuracy 88.2% - 99.2%)[9] |
Visualized Workflows
The following diagrams illustrate the key processes in this bioanalytical method.
Caption: Overall workflow for this compound bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. scribd.com [scribd.com]
- 5. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and this compound in Commercial Formulations and Biological Samples [scielo.org.mx]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cefaclor Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Cefaclor in aqueous solutions.
Troubleshooting Guide
Problem: this compound is not dissolving or is precipitating out of my aqueous solution.
This guide provides a systematic approach to troubleshoot and resolve this compound solubility issues.
Step 1: Initial Assessment and Verification
-
Question: Have you confirmed the quality and form of your this compound?
-
Action: Verify the certificate of analysis for your this compound lot. Note whether you are using the anhydrous or monohydrate form, as this can slightly affect solubility. This compound typically appears as a white to slightly yellow powder.[1]
-
-
Question: What is the purity of your water and other reagents?
-
Action: Use high-purity water (e.g., deionized, distilled, or Milli-Q) and analytical grade reagents to avoid introducing impurities that could affect solubility.
-
Step 2: Optimizing the Dissolution Environment
-
Question: At what pH is your aqueous solution?
Step 3: Employing Solubility Enhancement Techniques
If pH adjustment alone is insufficient, consider the following methods:
-
Question: Have you considered using a co-solvent?
-
Rationale: Co-solvents can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous medium.[5] Propylene glycol has been shown to be an effective co-solvent for this compound.[2][6][7]
-
Troubleshooting: Introduce a water-miscible organic solvent, such as propylene glycol, to your aqueous solution. A mixture of water and propylene glycol (e.g., 20:80 v/v) has been shown to significantly increase this compound's solubility.[2][6]
-
-
Question: Have you explored the use of complexing agents?
-
Rationale: Cyclodextrins can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[8][9] β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.
-
Troubleshooting: Prepare an inclusion complex of this compound with a suitable cyclodextrin. This can be achieved through methods such as kneading, co-precipitation, or freeze-drying.
-
Logical Workflow for Troubleshooting this compound Solubility
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is reported to be low, with values ranging from 0.21 mg/mL to 10 mg/L.[2][10] It is generally described as slightly soluble in water.[3][4]
Q2: How does pH affect the solubility and stability of this compound?
A2: this compound's solubility is significantly influenced by pH. Its intrinsic dissolution is highest in acidic conditions (pH 1.2).[3] this compound solutions are also more stable at an acidic pH, typically between 2.5 and 4.5.[4] In neutral and alkaline solutions, its degradation rate increases.[4]
Q3: Can I heat the solution to dissolve this compound?
A3: While gentle warming can sometimes aid dissolution, it is generally not recommended for this compound without careful consideration of its stability. This compound is susceptible to degradation at elevated temperatures, which can be exacerbated by non-optimal pH conditions. If warming is attempted, it should be done cautiously and for a minimal duration, ideally in a pH-controlled acidic buffer.
Q4: Are there any common solvents I should avoid with this compound?
A4: this compound is practically insoluble in methanol, ethanol, chloroform, and benzene.[3][4]
Q5: What are the key physicochemical properties of this compound to consider?
A5: Key properties include its molecular weight (approximately 367.81 g/mol for the anhydrous form), and its pKa values (strongest acidic pKa ≈ 2.83, strongest basic pKa ≈ 7.23).[2] Understanding these properties is crucial for predicting its behavior in different solvent systems.
Data Presentation
Table 1: Solubility of this compound in Various Media
| Solvent System | Concentration of Additive | Temperature | Approximate Solubility | Reference |
| Water | N/A | Not Specified | 0.21 mg/mL | [2] |
| Water:Propylene Glycol | 20:80 (v/v) | 37°C | 29.93 mg/mL | [6] |
| Aqueous Buffers | pH 1.2 | Not Specified | Highest Dissolution Rate | [3] |
| Aqueous Buffers | pH 4.5 | Not Specified | Lower Dissolution vs. pH 1.2 | [3] |
| Aqueous Buffers | pH 6.8 | Not Specified | Lower Dissolution vs. pH 1.2 | [3] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to prepare a this compound solution by optimizing the pH.
Materials:
-
This compound powder
-
High-purity water
-
Citrate buffer or Phosphate buffer components
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M) for pH adjustment
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Acidic Buffer: Prepare a buffer solution with a target pH between 2.5 and 4.5. A citrate or phosphate buffer is suitable.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dispersion: Add a small amount of the prepared acidic buffer to the this compound powder to create a slurry.
-
Dissolution: Gradually add the remaining buffer while stirring continuously with a magnetic stirrer.
-
pH Verification and Adjustment: Once the this compound appears to be dissolved, measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the target range using dilute HCl or NaOH.
-
Final Volume: Transfer the solution to a volumetric flask and add the buffer to the final desired volume.
-
Observation: Visually inspect the solution for any undissolved particles. If particles are present, continue stirring or consider filtration if a clear solution is required and saturation is not the goal.
Note: this compound stability is reduced at higher pH values. Prepare solutions fresh and store at 2-8°C if not for immediate use.
Protocol 2: Solubility Enhancement using a Co-solvent System (Water:Propylene Glycol)
This protocol details the preparation of a this compound solution using a water:propylene glycol co-solvent system.
Materials:
-
This compound powder
-
High-purity water
-
Propylene glycol
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the Co-solvent Mixture: Prepare the desired volume of the water:propylene glycol mixture. For example, for a 20:80 (v/v) mixture, combine 20 mL of water with 80 mL of propylene glycol.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the this compound powder to the co-solvent mixture while stirring continuously with a magnetic stirrer.
-
Gentle Warming (Optional): If dissolution is slow, the mixture can be gently warmed (not exceeding 40°C) with continued stirring.
-
Final Volume: Once the this compound is completely dissolved, transfer the solution to a volumetric flask and add the co-solvent mixture to the final desired volume.
-
Observation: Inspect the final solution for clarity.
Experimental Workflow for Co-Solvent Method
Caption: Experimental workflow for solubilizing this compound using a co-solvent.
Protocol 3: Solubility Enhancement via Cyclodextrin Complexation (Kneading Method)
This protocol provides a general procedure for preparing a this compound-cyclodextrin inclusion complex using the kneading method.
Materials:
-
This compound powder
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Mixing: Accurately weigh the calculated amounts of this compound and cyclodextrin and place them in a mortar. Mix the powders thoroughly.
-
Kneading: Slowly add a small amount of the water-ethanol mixture to the powder blend and knead thoroughly with the pestle for 30-60 minutes to form a paste-like consistency.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry in a desiccator.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a sieve to ensure uniformity.
-
Solubility Testing: The resulting powder is the this compound-cyclodextrin complex, which can then be tested for its solubility in the desired aqueous medium.
Note: The optimal this compound-to-cyclodextrin ratio and the most effective preparation method (kneading, co-precipitation, freeze-drying) may require experimental optimization through a phase solubility study.
Factors Influencing this compound Solubility
Caption: Key factors that influence the solubility of this compound in aqueous solutions.
References
- 1. [Assay of this compound in serum and urine (including stability test) using high pressure liquid chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Solubility Parameter to Design Dry Suspension of this compound as a Dual Pack System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and blood level determinations of this compound, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 53994-73-3 [sigmaaldrich.com]
- 5. Use of solubility parameter to design dry suspension of this compound as a dual pack system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Minimizing Matrix Effects in Cefaclor Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Cefaclor.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix[1]. In the bioanalysis of this compound, endogenous components from biological matrices like plasma, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method[1].
Q2: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A2: The choice of sample preparation technique is crucial for minimizing matrix effects. The most common methods for this compound bioanalysis are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE) is often considered the most effective technique for reducing matrix effects in this compound bioanalysis. It provides a more thorough cleanup by removing a significant portion of interfering substances like phospholipids, resulting in a cleaner extract and consequently, a lower matrix effect and a lower limit of quantitation (LOQ)[2].
-
Liquid-Liquid Extraction (LLE) can also be very effective at providing a clean extract, especially when optimized for the physicochemical properties of this compound.
-
Protein Precipitation (PPT) is the simplest and fastest method, but it is generally less effective at removing matrix components, particularly phospholipids, which can lead to more significant matrix effects and a higher LOQ compared to SPE[2].
The selection of the optimal technique depends on the specific requirements of the assay, such as the desired sensitivity, sample throughput, and the complexity of the matrix.
Q3: How can I assess the extent of matrix effects in my this compound assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction addition method . This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solution (pure solvent) at the same concentration. The ratio of these two peak areas is the matrix factor (MF) .
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix to assess the variability of the effect.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound eliminate matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended for this compound bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, thereby improving the accuracy and precision of the quantification[3]. However, a SIL-IS does not eliminate the matrix effect itself; significant ion suppression can still lead to a loss of sensitivity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound bioanalysis related to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression of this compound Signal | Co-eluting endogenous matrix components (e.g., phospholipids). | 1. Optimize Sample Preparation: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction or Liquid-Liquid Extraction to achieve a cleaner sample extract[2]. 2. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of this compound from interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help to compensate for the signal suppression[3]. |
| Poor Peak Shape (Tailing or Fronting) | Matrix components interfering with the chromatography. | 1. Improve Sample Cleanup: A cleaner sample from SPE or LLE can improve peak shape. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state. 3. Check for Column Overload: Dilute the sample if the concentration is too high. |
| High Variability in Results Between Samples | Inconsistent matrix effects across different lots of biological matrix. | 1. Evaluate Matrix Effect Across Multiple Lots: Test at least six different sources of blank matrix to understand the variability. 2. Implement a More Robust Sample Preparation Method: SPE or LLE are generally less prone to lot-to-lot variability than PPT. 3. Ensure Consistent Internal Standard Addition: Precise and accurate addition of the IS is critical for normalization. |
| Low Recovery of this compound | Suboptimal extraction conditions. | 1. Optimize Extraction Solvent/Sorbent: For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbent types (e.g., C18, mixed-mode) and elution solvents. 2. Check for Protein Binding: Ensure the sample preparation method effectively disrupts the binding of this compound to plasma proteins. |
Experimental Protocols
Protein Precipitation (PPT)
This protocol is a simple and rapid method for sample preparation.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to PPT. A C18 cartridge is commonly used for this compound.
-
Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the C18 cartridge.
-
Load the Sample: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elute this compound: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Inject: Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting this compound and removing many interfering components.
-
To 200 µL of plasma in a glass tube, add the internal standard and 50 µL of 1 M sodium hydroxide solution. Vortex for 30 seconds.
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Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).
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Vortex for 5 minutes to ensure thorough mixing and extraction.
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Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
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Transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Vortex for 30 seconds and inject into the LC-MS/MS system.
Data Presentation
Comparison of Sample Preparation Methods for this compound Bioanalysis
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Matrix Effect | Higher potential for ion suppression | Lower matrix effect | Generally low matrix effect |
| Recovery | Generally >85% | Typically >90% | Highly dependent on solvent and pH, can be >85% |
| Limit of Quantitation (LOQ) | ~100 ng/mL[2] | ~2 ng/mL[2] | Expected to be low, comparable to SPE |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | High | Moderate |
| Complexity | Low | High | Moderate |
Note: The quantitative data presented is based on available literature and may vary depending on the specific experimental conditions.
Visualizations
Workflow for Troubleshooting Ion Suppression
Caption: A decision-making workflow for troubleshooting ion suppression in this compound bioanalysis.
Comparison of Sample Preparation Techniques
Caption: A comparison of the key characteristics of common sample preparation techniques for this compound bioanalysis.
Logical Relationship for Method Development
Caption: A logical workflow for the development and validation of a bioanalytical method for this compound.
References
Technical Support Center: Optimizing Cefaclor Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Cefaclor from various biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of this compound from biological samples.
Q1: I am experiencing low recovery of this compound from plasma samples. What are the potential causes and solutions?
A1: Low recovery of this compound from plasma can be attributed to several factors, primarily related to its stability and the extraction method employed. This compound is susceptible to degradation, especially at neutral to alkaline pH and higher temperatures.[1][2][3]
Troubleshooting Steps:
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Sample Handling and Storage: Ensure plasma samples are stored at low temperatures (e.g., -20°C) and processed promptly after thawing.[4] this compound in plasma can degrade significantly at room temperature.[2][3] For instance, at 25°C, a 51% loss in activity has been observed within 6 hours.[2][3]
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pH Control: this compound is more stable in acidic conditions (pH 2.5-4.5).[2][3] Acidifying the sample with an agent like perchloric acid before or during extraction can enhance stability and improve recovery.[5][6]
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Extraction Method Optimization:
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Protein Precipitation (PPT): This is a common and rapid method. However, the choice of precipitating solvent is crucial. Acetonitrile is frequently used.[7] Incomplete precipitation or co-precipitation of this compound with proteins can lead to low recovery. Ensure a sufficient volume of cold organic solvent is used and that vortexing is adequate to ensure thorough mixing and precipitation.[7]
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Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher recovery compared to PPT.[8] However, the choice of sorbent and optimization of loading, washing, and elution steps are critical. C18 cartridges are commonly used for this compound extraction.[4] Inefficient elution may leave the analyte on the column. Ensure the elution solvent is strong enough to desorb this compound completely.
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Liquid-Liquid Extraction (LLE): While less common for this compound, LLE can be effective. Optimization of solvent polarity, pH of the aqueous phase, and extraction time is necessary to achieve good recovery.
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Q2: What is the most effective method for extracting this compound from urine samples?
A2: Due to the relatively low protein content in urine, sample preparation can be simpler than for plasma. Direct injection after dilution and filtration is sometimes possible. However, for cleaner extracts and better analytical performance, dilution followed by filtration is a common approach.[9] this compound is relatively stable in urine at pH 6.0, showing no significant loss of activity even after 24 hours at 4°C or 37°C.[9]
Q3: How can I minimize the degradation of this compound during the extraction process?
A3: this compound degradation is primarily driven by hydrolysis, which is accelerated by higher pH and temperature.[1][10] To minimize degradation:
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Maintain Low Temperatures: Perform all extraction steps on ice or at refrigerated temperatures (4°C).[2][3]
-
Work Quickly: Minimize the time samples are at room temperature.
-
Acidify Samples: As mentioned, maintaining an acidic pH (around 4.5) can significantly improve stability.[5][6] Pre-treatment with perchloric acid not only precipitates proteins but also acts as an acidifying agent to enhance this compound stability.[5][6]
Q4: Are there any known matrix effects when analyzing this compound in plasma by LC-MS/MS?
A4: Yes, matrix effects, such as ion suppression or enhancement, can occur when analyzing this compound in plasma using mass spectrometry.[11] These effects are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte. To mitigate matrix effects:
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Use a Robust Extraction Method: SPE generally provides cleaner extracts than PPT and can help reduce matrix effects.[8]
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Employ an Internal Standard (IS): A suitable internal standard that co-elutes with this compound can compensate for matrix effects. Ampicillin and cefetamet have been used as internal standards for this compound analysis.[8]
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Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
Quantitative Data on this compound Extraction Recovery
The following tables summarize reported recovery rates of this compound from biological matrices using different extraction techniques.
Table 1: this compound Extraction Recovery from Human Plasma
| Extraction Method | Sample Pre-treatment | Recovery (%) | Analytical Method | Reference |
| Protein Precipitation | Acetonitrile | Not specified | LC-MS/MS | [12] |
| Solid-Phase Extraction | C18 Cartridge | 96.5% (average) | HPLC | [13] |
| Protein Precipitation | Perchloric Acid | Not specified | HPLC | [5][6] |
| Not specified | Not specified | 73.52 ± 6.04% to 83.90 ± 2.57% | UPLC-MS/MS | [11] |
Detailed Experimental Protocols
Below are detailed methodologies for common this compound extraction procedures.
Protocol 1: Protein Precipitation using Acetonitrile[7]
-
Sample Preparation: To a 2 mL aliquot of serum or plasma in a centrifuge tube, add 6 mL of cold acetonitrile (a 3:1 ratio of acetonitrile to serum).
-
Precipitation: Vortex the mixture vigorously for two minutes to ensure complete protein precipitation.
-
Separation: Centrifuge the sample to pellet the precipitated proteins.
-
Collection: Carefully collect the supernatant containing the extracted this compound for analysis.
Protocol 2: Solid-Phase Extraction (SPE)[4]
-
Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.
-
Elution: Elute the this compound from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualized Workflows
The following diagrams illustrate the experimental workflows for this compound extraction.
Caption: Workflow for this compound extraction using protein precipitation.
Caption: Workflow for this compound extraction using solid-phase extraction.
Caption: Logical relationship of factors contributing to low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and blood level determinations of this compound, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Blood Level Determinations of this compound, a New Oral Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. [Assay of this compound in serum and urine (including stability test) using high pressure liquid chromatography (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of pH for Cefaclor Stability in Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Cefaclor stability in solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?
A1: this compound exhibits its greatest stability in acidic conditions. Solutions with a pH of 4.5 or lower are recommended for maintaining this compound integrity.[1] For instance, in a pH 2.5 buffer at 25°C, this compound retains approximately 95% of its initial activity after 72 hours.[2][3] A pH range of 3.74-3.82 has also been suggested as desirable for stability.[4]
Q2: How does temperature affect the stability of this compound at different pH values?
A2: Higher temperatures accelerate the degradation of this compound, with the effect being more pronounced at neutral and alkaline pH. At 4°C, this compound solutions at pH 2.5 and 4.5 maintain at least 90% of their initial activity after 72 hours.[2][3] However, at 37°C, only the solution at pH 2.5 retains a significant amount of activity (80%) over the same period, while solutions at pH 4.5 and above show less than 20% of the initial activity.[2][3]
Q3: What are the primary degradation pathways for this compound in solution?
A3: The degradation of this compound is influenced by environmental factors such as temperature, light, humidity, and pH.[5] The main chemical degradation pathways include hydrolysis of the β-lactam ring, oxidation, and racemization.[1][5] In neutral and weakly alkaline solutions, intramolecular aminolysis can occur, leading to the formation of piperazine-2,5-diones.[6]
Q4: What analytical method is most suitable for monitoring this compound stability?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for determining the concentration of this compound and its degradation products.[2] This technique offers good precision and sensitivity for stability studies.[2]
Q5: Are there any specific buffer components that should be avoided when preparing this compound solutions?
A5: While the provided research does not explicitly mention buffers to avoid, it is noted that citrate and phosphate buffers can catalyze the degradation of some cephalosporins.[6] Therefore, it is advisable to select a buffer system that is inert to this compound and to validate its compatibility.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of this compound solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration | - Incorrect pH: The pH of the solution may be too high (above 4.5).- High temperature: The solution is being stored at an elevated temperature.- Microbial contamination: Growth of microorganisms can degrade the antibiotic. | - Verify the pH of your solution and adjust to the optimal range (pH 2.5-4.5).- Store solutions at refrigerated temperatures (4°C) to slow degradation.- Prepare solutions using sterile techniques and consider sterile filtration. |
| Inconsistent HPLC results | - Improper sample preparation: Inconsistent dilution or incomplete dissolution of this compound.- Mobile phase issues: Incorrect composition, pH, or inadequate degassing.- Column degradation: Loss of stationary phase or column contamination. | - Ensure accurate and consistent sample preparation procedures.- Prepare the mobile phase precisely as per the validated method and degas thoroughly.- Use a guard column and flush the analytical column regularly. If performance degrades, replace the column. |
| Precipitation in the this compound solution | - Low solubility: The concentration of this compound may exceed its solubility at the given pH and temperature.- Buffer incompatibility: The chosen buffer may be interacting with this compound. | - Review the solubility of this compound under your experimental conditions and adjust the concentration if necessary.- Test the solubility of this compound in different buffer systems to find a compatible one. |
Quantitative Stability Data
The following tables summarize the stability of this compound in buffered solutions at various pH values and temperatures over a 72-hour period.
Table 1: Percentage of Initial this compound Activity Remaining after 72 hours at 4°C
| pH | % Remaining Activity |
| 2.5 | ≥ 90% |
| 4.5 | ≥ 90% |
| 6.0 | 70% |
| 7.0 | 46% |
| 8.0 | 34% |
| Data sourced from Foglesong et al., 1978.[2][3] |
Table 2: Percentage of Initial this compound Activity Remaining after 72 hours at 25°C
| pH | % Remaining Activity |
| 2.5 | 95% |
| 4.5 | 69% |
| 6.0 | 16% |
| 7.0 | 5% |
| 8.0 | 3% |
| Data sourced from Foglesong et al., 1978.[2][3] |
Table 3: Percentage of Initial this compound Activity Remaining after 72 hours at 37°C
| pH | % Remaining Activity |
| 2.5 | 80% |
| 4.5 | < 20% |
| 6.0 | < 20% |
| 7.0 | < 20% |
| 8.0 | < 20% |
| Data sourced from Foglesong et al., 1978.[2][3] |
Experimental Protocols
Protocol 1: Preparation of Buffered this compound Solutions for Stability Testing
This protocol outlines the preparation of this compound solutions at different pH values for stability analysis.
Materials:
-
This compound reference standard
-
Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Volumetric flasks
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., 2.5, 4.5, 6.0, 7.0, and 8.0). For example, a phosphate buffer can be prepared by mixing appropriate ratios of monobasic and dibasic phosphate solutions.
-
pH Adjustment: Adjust the pH of each buffer solution accurately using a calibrated pH meter and dropwise addition of HCl or NaOH.
-
This compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a small amount of deionized water.
-
Preparation of Test Solutions: Transfer aliquots of the this compound stock solution into volumetric flasks and dilute to the final volume with the respective buffer solutions to achieve the desired final concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution using a validated HPLC method to determine the initial concentration of this compound.
-
Storage: Store the remaining test solutions in tightly sealed containers at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each stored solution and analyze it by HPLC to determine the remaining this compound concentration.
Protocol 2: RP-HPLC Method for this compound Quantification
This protocol provides a general RP-HPLC method for the quantification of this compound. Method validation is essential before use.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Phosphoric acid
-
Triethylamine
-
Sodium pentanesulfonate (ion-pairing agent)
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a buffer containing sodium pentanesulfonate and triethylamine, with the pH adjusted to approximately 2.5 with phosphoric acid, mixed with methanol. A typical ratio could be 70:30 (aqueous:organic).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
Procedure:
-
Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the this compound test solutions (from Protocol 1) into the HPLC system and record the peak areas.
-
Quantification: Determine the concentration of this compound in the test samples by interpolating their peak areas on the calibration curve.
This compound Degradation Pathway
The stability of this compound is critically dependent on the pH of the solution, which influences the rate and type of degradation reactions.
Caption: Experimental workflow for this compound stability testing.
Caption: Relationship between pH and this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accelerated conditions for stability assessment of bulk and formulated this compound monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Preparation of Buffer Solutions (Phosphate, Acetate and other Buffers) | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Spectrophotometric Cefaclor Assays
Welcome to the technical support center for spectrophotometric Cefaclor assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and reduce interferences in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in spectrophotometric this compound assays?
A1: The primary sources of interference include:
-
Degradation Products: this compound can degrade, particularly in acidic or alkaline conditions, leading to the formation of products with overlapping UV absorption spectra. A common degradation product is a piperazine-2,5-dione derivative, which forms via intramolecular nucleophilic attack in neutral or slightly alkaline media.[1][2]
-
Pharmaceutical Excipients: Common formulation components such as magnesium stearate, lactose, talc, and sucrose can cause interference.[3][4] Some excipients may absorb UV radiation in the same region as this compound or cause light scattering.[5]
-
Matrix Effects: When analyzing this compound in biological fluids or complex mixtures, other endogenous components can absorb UV light and interfere with the measurement.
Q2: What is the typical wavelength maximum (λmax) for this compound determination?
A2: The λmax for direct spectrophotometric measurement of this compound is typically around 262-265 nm in an aqueous medium.[6][7] However, the specific λmax can vary slightly depending on the solvent or buffer system used.[7][8]
Q3: Can I use spectrophotometry to measure this compound in the presence of its degradation products?
A3: Yes, several methods have been developed for this purpose:
-
Derivative Spectrophotometry: This technique can be used to resolve the spectra of this compound and its degradation products. The first derivative of the ratio spectra, for instance, allows for the quantification of this compound at a specific wavelength (e.g., 264 nm) without interference from its degradation product.[9]
-
Simultaneous Equation (Vierordt's) Method: By measuring the absorbance at two different wavelengths (e.g., 265 nm and 235 nm), the concentrations of this compound and its degradation product can be determined simultaneously.[10]
-
Area Under the Curve (AUC) Method: This method utilizes the area under the curve of the absorption spectra over two wavelength ranges (e.g., 230–240 nm and 260–270 nm) to quantify this compound in the presence of its degradants.[10]
-
Alkaline Hydrolysis: this compound can be intentionally hydrolyzed in an alkaline medium (e.g., ammonia buffer at pH 10) to form a diketopiperazine-2,5-dione derivative, which has a distinct absorption maximum around 340 nm.[1][2][11][12] This shifts the measurement to a wavelength where the parent drug and many excipients do not absorb.
Q4: How can I minimize interference from pharmaceutical excipients?
A4: Several strategies can be employed:
-
Method Specificity: Choose a method that is less susceptible to excipient interference. For example, a colorimetric method involving a reaction with ninhydrin shifts the measurement to the visible region (around 560 nm), where most excipients do not absorb.[3][4]
-
Sample Preparation: Proper sample preparation, including filtration or centrifugation, can remove insoluble excipients.[13]
-
Blank Correction: Using a placebo formulation (containing all excipients except this compound) as a blank can help to subtract the absorbance contribution from the excipients.
Troubleshooting Guide
Problem 1: My absorbance readings are unstable or drifting.
-
Question: Why are my absorbance readings fluctuating or consistently drifting in one direction?
-
Answer: This can be caused by several factors:
-
Incomplete Dissolution: Ensure your this compound standard or sample is completely dissolved in the chosen solvent. Sonication can aid in dissolution.[8]
-
Temperature Effects: The hydrolysis of this compound is temperature-dependent.[1][12] Ensure your samples and standards are equilibrated to a constant temperature, and avoid heating unless it is a specific step in the protocol (e.g., for color development).
-
Ongoing Chemical Reaction: If you are using a method that involves a chemical reaction (e.g., alkaline hydrolysis or reaction with a chromogenic reagent), ensure you are adhering to the specified reaction time. The color or product may not be stable over extended periods. For example, the purple color formed with ninhydrin is stable for about 2 hours.[4]
-
Instrument Instability: Check the stability of your spectrophotometer by monitoring the absorbance of a stable standard over time.
-
Problem 2: I am getting lower than expected recovery values.
-
Question: My recovery percentages are consistently low when analyzing pharmaceutical formulations. What could be the cause?
-
Answer: Low recovery can be due to:
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Incomplete Extraction: this compound may not be fully extracted from the formulation matrix. Ensure you are using the recommended solvent and extraction procedure. Shaking or vortexing followed by filtration or centrifugation is often necessary.[2]
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Degradation of this compound: this compound is susceptible to degradation, especially under harsh conditions.[14] Prepare solutions fresh and protect them from light and extreme temperatures. Alkaline hydrolysis is a significant degradation pathway.[6]
-
Incorrect pH: The pH of the solution can significantly affect the stability and spectral properties of this compound and its reaction products.[1][4] Ensure the pH of your solutions is correctly adjusted and maintained.
-
Problem 3: The absorbance spectrum of my sample is distorted or has a high baseline.
-
Question: The UV spectrum of my sample doesn't have the expected shape, or the baseline is very high. Why is this happening?
-
Answer: This is often a sign of interference:
-
Insoluble Excipients: Insoluble components in the sample can cause light scattering, leading to a high and sloping baseline. Filter your samples through a suitable membrane filter (e.g., 0.45 µm) before measurement.[2][13]
-
Overlapping Spectra: Co-eluting impurities or excipients that absorb at the same wavelength will distort the spectrum. Consider using a method with better specificity, such as derivative spectrophotometry or a colorimetric assay.[9]
-
Solvent Mismatch: Ensure the solvent used for your blank is the same as the solvent for your sample.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various spectrophotometric methods for this compound determination.
Table 1: Direct UV and Derivative Spectrophotometry Methods
| Method | λmax / Wavelength(s) | Linearity Range (µg/mL) | Key Findings | Reference |
| Direct UV | 262.4 nm | 5-50 | Simple method in aqueous medium. | [6] |
| Direct UV | 264 nm | 1-60 | Water used as a solvent. | [7] |
| Direct UV | 265 nm | 2-12 | Ethanol used as a solvent. | [8] |
| Simultaneous Equation | 265 nm & 235 nm | N/A | Allows determination in the presence of acid-induced degradation products. | [9][10] |
| Area Under the Curve | 230-240 nm & 260-270 nm | N/A | Effective for quantification in the presence of degradation products. | [9][10] |
| First Derivative of Ratio Spectra | 264 nm | N/A | Quantifies this compound without interference from its degradation product. | [9] |
Table 2: Colorimetric and Hydrolysis-Based Methods
| Method | Reagent / Condition | λmax | Linearity Range (µg/mL) | Key Findings | Reference |
| Alkaline Hydrolysis | Ammonia Buffer (pH 10) | 340 nm | 1.8-55 | Measures the diketopiperazine-2,5-dione derivative, avoiding interference at lower wavelengths. | [1][2][12] |
| Colorimetric | Ninhydrin | 560 nm | 4-80 | Forms a purple-colored product; highly cost-effective and avoids interference from common excipients. | [3][4][15] |
| Colorimetric | p-dimethylaminobenzaldehyde | 484.4 nm | 2.5-15 | Forms a complex with the reagent. | [9] |
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Assay
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in distilled water (or another suitable solvent like ethanol) to obtain a stock solution (e.g., 100 µg/mL).[7][8]
-
Calibration Curve: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-50 µg/mL).[6]
-
Sample Preparation (Capsules/Tablets): Weigh and finely powder the contents of several capsules or tablets. Transfer a quantity of powder equivalent to a known amount of this compound into a volumetric flask. Add the solvent, sonicate for 15-30 minutes to ensure complete dissolution, and dilute to volume.[8] Filter the solution through a 0.45 µm filter.
-
Sample Preparation (Suspension): Vigorously shake the suspension. Transfer a precise volume of the suspension into a volumetric flask, dissolve in the solvent, and dilute to volume. Filter the solution.[1]
-
Measurement: Record the absorbance of the standard and sample solutions at the λmax (e.g., ~264 nm) against a solvent blank.[7]
-
Calculation: Determine the concentration of this compound in the sample by comparing its absorbance with the calibration curve.
Protocol 2: Assay via Alkaline Hydrolysis
-
Reagent Preparation: Prepare an ammonia buffer solution with a pH of 10.[1][2]
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in demineralized water.
-
Hydrolysis and Calibration Curve: Prepare a series of dilutions of the this compound stock solution in 10 mL volumetric flasks. Add the ammonia buffer (pH 10) to each flask. Allow the reaction to proceed at room temperature for 30 minutes.[1][2]
-
Sample Preparation: Prepare the sample solution as described in Protocol 1, but use demineralized water as the solvent. Transfer an aliquot of the filtered sample solution to a 10 mL volumetric flask and add the ammonia buffer. Let it stand for 30 minutes.
-
Measurement: Measure the absorbance of the resulting solutions at 340 nm against a reagent blank (ammonia buffer).[1][2]
-
Calculation: Calculate the this compound concentration using the calibration curve prepared from the hydrolyzed standards.
Protocol 3: Colorimetric Assay using Ninhydrin
-
Reagent Preparation:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the phosphate buffer (pH 8.0).
-
Color Development and Calibration Curve: In a series of 10 mL volumetric flasks, place aliquots of the standard this compound solution. To each flask, add 2 mL of the 0.2% ninhydrin solution.[3]
-
Heating: Heat the mixtures in a water bath at 80 ± 5 °C for 15 minutes.[3]
-
Cooling and Dilution: Cool the flasks to room temperature and dilute to the mark with the phosphate buffer.
-
Sample Preparation: Prepare the sample solution as described in Protocol 1, using the phosphate buffer as the solvent. Transfer an aliquot to a 10 mL volumetric flask and proceed with the color development steps as for the standards.
-
Measurement: Measure the absorbance of the purple-colored solutions at 560 nm against a reagent blank (prepared similarly but without this compound).[3]
-
Calculation: Determine the concentration of this compound from the calibration curve.
Visualizations
Caption: Workflow for Direct UV Spectrophotometric this compound Assay.
Caption: Workflow for this compound Assay via Alkaline Hydrolysis.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. scielo.br [scielo.br]
- 2. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]
- 3. scielo.br [scielo.br]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. asianjpr.com [asianjpr.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. scispace.com [scispace.com]
- 13. impactfactor.org [impactfactor.org]
- 14. asianjpr.com [asianjpr.com]
- 15. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
Enhancing resolution between Cefaclor and its degradation products in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between Cefaclor and its degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to improve separation and data quality.
Question: Why am I observing poor resolution between this compound and its degradation product peaks?
Answer:
Poor resolution in the chromatography of this compound and its degradation products can stem from several factors related to the mobile phase, column, or instrument parameters. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor chromatographic resolution.
Detailed Troubleshooting Steps:
-
Mobile Phase pH and Composition: this compound and many of its degradation products are amphoteric, making the mobile phase pH a critical factor for achieving good separation.[1][2]
-
Verify pH: Ensure the pH of your aqueous mobile phase is accurately prepared and stable. A pH of 4.0 has been shown to provide good separation.[1][2]
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase are crucial. Adjusting the gradient slope or the initial and final concentrations of the organic modifier can significantly impact resolution.
-
Buffer Concentration: A buffer concentration of around 50 mM is often effective.[1][2]
-
Fresh Preparation: Always use freshly prepared mobile phases to avoid changes in composition due to evaporation or degradation.
-
-
Column Condition and Choice:
-
Column Type: A C18 (ODS) column is commonly used and effective for separating this compound and its related substances.[1][2][3]
-
Column Age and Contamination: Over time, columns can lose their stationary phase or become contaminated, leading to poor peak shape and resolution. If the column is old or has been used with complex matrices, consider replacing it.
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration can lead to retention time shifts and poor resolution.
-
-
Method Parameter Optimization:
-
Gradient Elution: A gradient elution is generally necessary to separate the wide range of this compound-related substances.[1][2] Optimizing the gradient profile is key to enhancing resolution.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time. A typical flow rate is around 1.0 to 1.5 mL/min.[4][5][6]
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Some methods specify ambient temperature, while others may benefit from a controlled temperature (e.g., below 30°C to prevent on-column degradation).[7]
-
Question: I am observing a "ghost peak" in my chromatogram that is not present in my sample. What could be the cause?
Answer:
The appearance of a ghost peak during the analysis of this compound can be due to on-column degradation of the this compound molecule itself, particularly at elevated temperatures.[7]
-
On-Column Degradation: An unpredictable ghost peak, identified as a C-4 oxidative decarboxylation analog of this compound, has been reported to form on the column at elevated temperatures.[7]
-
Troubleshooting:
Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways of this compound?
A1: this compound can degrade through several pathways, especially under stress conditions such as heat, humidity, and in aqueous solutions. The major degradation pathways include:
-
Isomerization of the double bond in the dihydrothiazine ring.
-
Decarboxylation.
-
Ring contraction of the cephem nucleus.
-
Oxidative attack at the C-4 position of the dihydrothiazine ring.
-
Intramolecular attack of the side chain's primary amine on the β-lactam carbonyl.[8]
Caption: Major degradation pathways of this compound.
Q2: Can you provide a starting HPLC method for the analysis of this compound and its degradation products?
A2: A validated gradient HPLC method has been reported to be effective.[1][2] The following table summarizes the key parameters of this method.
| Parameter | Recommended Conditions |
| Column | ODS (C18), 4.6 mm x 250 mm, 5-µm particles[1][2] |
| Mobile Phase A | 50 mM Phosphate Buffer, pH 4.0[1][2] |
| Mobile Phase B | Acetonitrile |
| Gradient | A two-stage acetonitrile gradient from 2.25% to 45%[1][2] |
| Flow Rate | 1.0 - 1.5 mL/min[4][5][6] |
| Detection | UV at 220 nm or 265 nm[1][2][4][5][6] |
| Column Temperature | Ambient or controlled below 30°C[7] |
Q3: What are the key considerations for sample preparation when analyzing this compound?
A3: Proper sample preparation is crucial for accurate and reproducible results.
-
Solvent: this compound standards and samples are typically dissolved in a suitable solvent, such as a mixture of the mobile phase or a dilute acid (e.g., phosphoric acid solution).[1]
-
Concentration: The concentration of the sample should be within the linear range of the detector. A typical concentration for sample solutions is around 5 mg/mL.[1]
-
Stability: this compound solutions have limited stability. It is recommended to prepare solutions fresh and store them at refrigerated temperatures (5°C) if they are not analyzed immediately. Solutions may be stable for up to 24 hours at 5°C.[1]
-
Filtration: All sample solutions should be filtered through a 0.45 µm membrane filter before injection to prevent particulates from damaging the column and instrument.[9]
Experimental Protocols
Protocol 1: Gradient HPLC Method for this compound and Related Substances
This protocol is based on a validated method for the determination of process-related impurities and degradation products in this compound.[1][2]
1. Materials:
-
This compound reference standard and samples
-
Monobasic sodium phosphate, monohydrate
-
Phosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (purified)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.4 g of monobasic sodium phosphate, monohydrate in 1 L of purified water. Adjust the pH to 4.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | ODS (C18), 4.6 mm x 250 mm, 5-µm particles |
| Mobile Phase A | 50 mM Phosphate Buffer, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 40 | |
| 45 | |
| 46 | |
| 55 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
4. Sample Preparation:
-
Standard Solutions: Prepare this compound standards at concentrations ranging from 0.025 to 0.075 mg/mL in the initial mobile phase composition.
-
Sample Solutions: Prepare sample solutions at a concentration of 5 mg/mL in the initial mobile phase composition.
5. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peaks of interest.
-
Calculate the amount of related substances and degradation products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Chromatographic studies of unusual on-column degradation of this compound observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and structure elucidation of the major degradation products of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and this compound in Commercial Formulations and Biological Samples [scielo.org.mx]
Method refinement for Cefaclor analysis in complex biological fluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Cefaclor in complex biological fluids. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or Inconsistent Analyte Recovery
-
Question: We are experiencing low and variable recovery of this compound from plasma samples. What are the potential causes and solutions?
-
Answer: Low recovery of this compound can be attributed to several factors related to its stability and extraction efficiency. This compound is susceptible to degradation, particularly through hydrolysis.[1]
Potential Causes & Solutions:
-
Sample pH and Temperature: this compound is most stable in acidic conditions (pH 2.5-4.5).[2][3] Degradation increases significantly at neutral or alkaline pH and at higher temperatures.[2][3]
-
Inefficient Extraction: The choice of extraction method is critical.
-
Protein Precipitation (PPT): While simple, PPT with acetonitrile or methanol might lead to incomplete precipitation and matrix effects.[6][7]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and better recovery. A new HPLC method using SPE showed an average recovery of 96.5%.[8]
-
Liquid-Liquid Extraction (LLE): this compound's polar nature makes it challenging to extract with organic solvents.[5]
-
Recommendation: If using PPT, optimize the solvent-to-plasma ratio and ensure thorough vortexing. For cleaner samples and potentially higher recovery, consider developing an SPE method.[8]
-
-
Adsorption to Labware: this compound may adsorb to certain types of plastic or glass surfaces.
-
Recommendation: Use silanized glassware or polypropylene tubes to minimize adsorption.
-
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
-
Question: Our this compound peak is showing significant tailing in our HPLC-UV analysis. How can we improve the peak shape?
-
Answer: Peak tailing for this compound is a common issue and can often be resolved by optimizing the mobile phase and column conditions.
Potential Causes & Solutions:
-
Secondary Interactions with Column: Residual silanol groups on C18 columns can interact with the amine group of this compound, causing tailing.
-
Recommendation:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5 with phosphoric acid) can protonate the silanol groups and reduce secondary interactions.[9][10]
-
Use an Ion-Pairing Reagent: Incorporating an ion-pairing reagent like sodium 1-pentanesulfonate into the mobile phase can improve peak shape.[9][10]
-
Employ a Modern Column: Use an end-capped column or a column with a different stationary phase (e.g., C8) which has shown good separation for this compound.[11]
-
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Recommendation: Dilute the sample or reduce the injection volume.
-
-
Column Contamination: Buildup of matrix components on the column can degrade performance.
-
Recommendation: Use a guard column and implement a robust column washing procedure after each batch of samples.
-
-
Issue 3: Significant Matrix Effects in LC-MS/MS Analysis
-
Question: We are observing significant ion suppression for this compound when analyzing plasma samples with LC-MS/MS. What strategies can we employ to mitigate this?
-
Answer: Matrix effects, particularly ion suppression, are a known challenge in bioanalysis using electrospray ionization (ESI).[12] This occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[12]
Potential Causes & Solutions:
-
Co-elution of Phospholipids: Phospholipids from plasma are a common cause of ion suppression.
-
Recommendation:
-
Improve Sample Cleanup: Transition from a simple protein precipitation to a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components.[13][14]
-
Optimize Chromatography: Adjust the gradient elution to better separate this compound from the region where phospholipids typically elute.
-
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[12][15]
-
Recommendation: Incorporate a SIL-IS (e.g., this compound-d5) into your method.[15] The SIL-IS will co-elute with the analyte and experience similar ionization effects, thus providing a more accurate quantification.
-
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Recommendation: This approach may be viable if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best sample preparation technique for this compound in plasma?
-
A1: The optimal technique depends on the required sensitivity and the analytical method used.
-
For high-throughput analysis where some matrix effects can be tolerated (especially if using a stable isotope-labeled internal standard), protein precipitation with methanol or acetonitrile is a rapid and simple option. [7][15][16]
-
For methods requiring lower detection limits and cleaner extracts, solid-phase extraction (SPE) is recommended. It has been shown to provide high recovery and minimize interference from endogenous plasma components.[8]
-
-
-
Q2: How stable is this compound in biological samples? What are the ideal storage conditions?
-
A2: this compound stability is highly dependent on pH and temperature.[1]
-
In plasma and serum, an 8% loss of activity was observed after 6 hours at 4°C, while a loss of over 50% was seen after 6 hours at 25°C.[2][3]
-
Recommendation: For short-term storage (up to 6 hours), keep samples on ice (4°C). For longer-term storage, samples should be frozen at -20°C or below immediately after collection and acidification.[2][3][17]
-
-
-
Q3: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS/MS?
-
A3: Both techniques are viable, but the choice depends on the specific requirements of the study.
-
HPLC-UV is a robust and widely available technique. It is suitable for pharmacokinetic studies where expected concentrations are in the µg/mL range.[9][10] The limit of quantification is typically higher compared to LC-MS/MS.[4][11]
-
LC-MS/MS offers superior sensitivity and selectivity, with lower limits of quantification often in the low ng/mL range.[15][16] This makes it ideal for studies requiring high sensitivity, such as bioequivalence studies or analyses of low-dose formulations.
-
-
Data Presentation
Table 1: Comparison of HPLC-UV Methods for this compound Analysis in Human Plasma
| Parameter | Method 1[9][10] | Method 2[4][5] | Method 3[11] |
| Column | C18 (25cm x 4.6mm, 5µm) | Lichrospher RP-18 | C8 |
| Mobile Phase | Sodium 1-pentanesulfonate, water, triethylamine, methanol (pH 2.5) | 0.067M KH2PO4 buffer:Methanol (80:20, v/v) with hexane-1-sulphonic acid | Not specified |
| Detection (UV) | 265 nm | 265 nm | Not specified |
| Linear Range | 0.39 - 50 µg/mL | 0.25 - 20 µg/mL | 0.2 - 30 µg/mL |
| LLOQ | 0.39 µg/mL | 0.25 µg/mL | 0.1 µg/mL |
| Sample Prep | Not specified | Protein Precipitation (Perchloric Acid) | Protein Precipitation |
Table 2: Comparison of LC-MS/MS Methods for this compound Analysis in Human Plasma
| Parameter | Method 1[15] | Method 2[6][7][16] |
| Chromatography | LC-ESI-MS/MS | UPLC-MS/MS |
| Column | Ultimate XB C18 (2.1 x 50.0 mm, 5.0 µm) | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | 0.1% Formic Acid in Water/Acetonitrile (Gradient) | 0.1% Formic Acid in Water/Acetonitrile (Gradient) |
| Ionization | Positive ESI | Positive ESI |
| MRM Transition | m/z 368.2 → 191.1 | m/z 367.5 → 173.8 |
| Internal Standard | This compound-d5 | Flucloxacillin |
| Linear Range | 20.0 - 10,000.0 ng/mL | 2 - 10,000 ng/mL |
| LLOQ | 20.0 ng/mL | 2 ng/mL |
| Sample Prep | Protein Precipitation (Methanol) | Protein Precipitation (Acetonitrile) |
| Intra-assay Precision | Not specified | 3.7 - 10.7% |
| Inter-assay Precision | Not specified | 5.8 - 8.9% |
Experimental Protocols
Protocol 1: this compound Analysis in Human Plasma by LC-MS/MS (Based on[15][16])
-
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., this compound-d5).
-
Add 300 µL of methanol or acetonitrile (as the precipitating agent).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
-
LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, <2 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Establish a suitable gradient to separate this compound from endogenous interferences.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and its internal standard.
-
Protocol 2: this compound Analysis in Human Plasma by HPLC-UV (Based on[4][5])
-
Sample Preparation (Protein Precipitation with Acidification)
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of internal standard working solution (e.g., Sulphamethoxazole).
-
Add 100 µL of 20% perchloric acid to precipitate proteins and stabilize this compound.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm filter.
-
Inject 20 µL into the HPLC system.
-
-
HPLC-UV Conditions
-
HPLC System: Standard HPLC with UV detector.
-
Column: C18 column (e.g., 4.6 x 125 mm, 5 µm).
-
Mobile Phase: 80:20 (v/v) mixture of 0.067M potassium dihydrogen phosphate buffer (containing 0.002M hexane-1-sulphonic acid as an ion pair, adjusted to pH 4.5) and methanol.
-
Flow Rate: 1.3 mL/min.
-
Detection Wavelength: 265 nm.
-
Run Time: Approximately 8-10 minutes.
-
Visualizations
Caption: Experimental workflow for this compound analysis in biological fluids.
Caption: Troubleshooting logic for common issues in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Blood Level Determinations of this compound, a New Oral Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and blood level determinations of this compound, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioequivalence evaluation of two brands of this compound 500 mg capsules: quantification of this compound using solid phase extraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 15. Quantification of this compound in human plasma using SIL-IS LC-ESI-MS/MS for pharmacokinetics study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Population Pharmacokinetic Analysis of this compound in Healthy Korean Subjects [mdpi.com]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Cefaclor Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods validated for the analysis of Cefaclor, a second-generation cephalosporin antibiotic. The methodologies discussed adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the analytical procedures. This document is intended to assist researchers and quality control professionals in selecting and implementing a suitable HPLC method for their specific needs.
Executive Summary
The accurate quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring its safety and efficacy. HPLC stands out as the preferred analytical technique due to its high specificity, sensitivity, and resolving power. This guide presents a side-by-side comparison of key validation parameters from multiple studies, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Detailed experimental protocols and a visual workflow of the validation process are also provided to facilitate methodological replication and adaptation.
Comparison of Validated HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of different HPLC methods developed for this compound analysis. These methods have been validated in accordance with ICH guidelines.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Mediterranea C18 (4.6 x 250 mm)[1] | Supelcosil C18 (4.6 x 250mm, 5µm)[2] | Kromasil C18 | Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile: Methanol: TEA Buffer (1:1:2 v/v)[1] | Sodium 1-pentanesulfonate, water, triethylamine, and methanol (pH 2.5 with phosphoric acid)[2] | Acetonitrile: Orthophosphoric acid (1%): 0.01M Ammonium Dihydrogen Phosphate (50:45:5 v/v)[4] | 5.0 mM sodium 1-pentanesulfonate in water: triethylamine: methanol (78:10:22 v/v), pH 2.5 with orthophosphoric acid[3] |
| Flow Rate | Not Specified | 1.5 ml/min[2] | 1 ml/min[4] | 1.5 mL/min[3] |
| Detection (UV) | UV-Visible Detector[1] | 265 nm[2] | 270 nm[4] | 265 nm[3] |
| Retention Time | 4.94 ± 0.056 min[1][5] | 17 min[2] | ~10 min[4] | 11 ± 0.027 min[3] |
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 0.5-250[1] | 0.39-50[2] | Not Specified | 32.78-262.24[3] |
| Correlation Coefficient (r²) | 0.9987[1] | 0.999[2] | Not Specified | 1.0, 0.9997, 0.9998[3] |
| Accuracy (% Recovery) | 98.36-103.01[1] | Within ±15%[6] | 104.35%[4] | Not Specified |
| Precision (%RSD) | ≤ 4.85[1] | Intraday & Interday within acceptable limits[6] | Not Specified | Not Specified |
| LOD (µg/mL) | 0.0234[1] | Not Specified | 40[4] | Not Specified |
| LOQ (µg/mL) | 0.071[1] | 0.25[7][8] | 75[4] | Not Specified |
Experimental Protocols
Detailed methodologies for key validation experiments are outlined below, based on established practices and reported studies.
System Suitability
To ensure the HPLC system is performing adequately, system suitability tests are performed before and during the analysis.
-
Procedure: A standard solution of this compound is injected multiple times (typically five or six replicates).
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates should be within specified limits (e.g., %RSD < 2%).
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.
-
Procedure: this compound is subjected to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation (e.g., heating at 80°C), and photolytic degradation (e.g., exposure to UV light). The resulting solutions are then analyzed by the HPLC method.
-
Acceptance Criteria: The method should be able to resolve the this compound peak from any degradation products and excipients. Peak purity analysis of the this compound peak is often performed using a photodiode array (PDA) detector. This compound is known to degrade via several pathways, including isomerization of the double bond in the dihydrothiazine ring and intramolecular aminolysis.[7][9]
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of solutions of this compound are prepared at different concentrations (typically 5-6 levels) covering the expected range of the samples. Each concentration is injected in triplicate.
-
Data Analysis: A calibration curve is constructed by plotting the average peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1 (typically >0.99).
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.
-
Procedure: Accuracy is often determined by the recovery method. A known amount of this compound standard is spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). These samples are then analyzed, and the percentage recovery is calculated.
-
Acceptance Criteria: The mean percentage recovery should be within an acceptable range (e.g., 98-102%).
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-day Precision): The same analyst analyzes the same sample multiple times on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis is repeated on different days, by different analysts, or with different equipment.
-
Procedure: Multiple preparations of a homogenous sample are analyzed, and the %RSD of the results is calculated.
-
Acceptance Criteria: The %RSD should not exceed a predefined limit (e.g., 2%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Formulae:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis as per ICH guidelines.
Caption: Workflow for HPLC Method Validation of this compound.
This comprehensive guide provides a solid foundation for understanding and implementing a validated HPLC method for this compound analysis. By comparing existing methods and adhering to the detailed protocols, researchers can ensure the generation of high-quality, reliable analytical data.
References
- 1. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and this compound in Commercial Formulations and Biological Samples [scielo.org.mx]
- 2. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and structure elucidation of the major degradation products of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Activity of Cefaclor versus Cephalexin
A detailed examination of the in vitro efficacy of the second-generation cephalosporin, Cefaclor, against its first-generation counterpart, Cephalexin, reveals significant differences in their activity against key bacterial pathogens. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
This compound, a second-generation cephalosporin, generally demonstrates superior in vitro activity against a range of bacterial isolates, particularly gram-negative organisms, when compared to the first-generation cephalosporin, Cephalexin. This difference is most pronounced against common pathogens such as Haemophilus influenzae, Escherichia coli, and Proteus mirabilis. Against gram-positive bacteria like Staphylococcus aureus, their activity is often comparable.
Quantitative Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Cephalexin against various bacterial species, providing a quantitative measure of their in vitro potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Antibiotic | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | This compound | 2458 | - | 4 | - |
| Cephalexin | 2458 | - | 8 | - | |
| Escherichia coli | This compound | 233 | - | - | - |
| Cephalexin | 233 | - | - | - | |
| Proteus mirabilis | This compound | 233 | - | - | - |
| Cephalexin | 233 | - | - | - | |
| Klebsiella pneumoniae | This compound | 233 | - | - | - |
| Cephalexin | 233 | - | - | - | |
| Staphylococcus aureus | This compound | 261 | - | - | - |
| Cephalexin | 261 | - | - | - | |
| Streptococcus pneumoniae | This compound | 180 | - | - | - |
| Cephalexin | 180 | - | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate where specific data was not available in the cited literature.
Studies have shown that this compound can be 4- to 16-fold more active than Cephalexin against Streptococcus pneumoniae, Haemophilus influenzae, and cephalothin-susceptible Enterobacteriaceae. For Haemophilus influenzae, this compound exhibits a modal MIC of 4 mg/l, compared to 8 mg/l for Cephalexin. Against urinary tract isolates of Escherichia coli, this compound has demonstrated significantly greater in-vitro activity than Cephalexin. In contrast, both drugs show similar activity against Staphylococcus aureus. It is important to note that the chemical instability of this compound in solution, with a half-life of less than 6 hours at 37°C, may lead to an underestimation of its activity in tests with prolonged incubation times.
Experimental Protocols
The in vitro activity data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods, as detailed in the cited research. The most common methodologies employed are the broth microdilution and agar dilution methods.
Broth Microdilution Method:
This technique involves preparing a series of twofold dilutions of the antibiotics in a liquid growth medium, such as Mueller-Hinton broth, in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium (typically 5 x 10⁵ colony-forming units/mL). The plates are incubated at 35-37°C for 16-20 hours. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Agar Dilution Method:
In this method, varying concentrations of the antibiotics are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is inoculated with a standardized suspension of the test bacteria. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies. The WHO-ICS agar dilution technique is a frequently cited standardized protocol.
In Vitro Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates the general workflow for determining and comparing the in vitro activity of antimicrobial agents like this compound and Cephalexin.
Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.
Cross-Validation of Cefaclor Analytical Methods: A Comparative Guide to HPLC and UV-Vis Spectrophotometry
In the quality control and analysis of pharmaceuticals, the choice of analytical methodology is paramount to ensuring the safety, efficacy, and quality of the final product. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of Cefaclor, a second-generation cephalosporin antibiotic. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis analysis of this compound are outlined below, based on validated methods found in the literature.
High-Performance Liquid Chromatography (HPLC) Method
A prevalent HPLC method for the determination of this compound in pharmaceutical formulations involves a reversed-phase approach.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is utilized.[1][4][5]
-
Mobile Phase: A common mobile phase consists of a mixture of triethylamine, methanol, acetonitrile, and water in a volumetric ratio of 2:10:20:68.[1][2][3] Another reported mobile phase is a mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol, with the pH adjusted to 2.5 with phosphoric acid.[4][5]
-
Flow Rate: The mobile phase is typically pumped at a flow rate of 1.0 mL/min or 1.5 mL/min.[1][2][3][4][5]
-
Detection: UV detection is performed at a wavelength of 265 nm.[1][2][3][4][5]
-
Sample Preparation: A stock solution of this compound is prepared by dissolving the reference standard in the mobile phase or a suitable solvent to a known concentration. Working standards are then prepared by serial dilution. For pharmaceutical dosage forms, a sample is accurately weighed, dissolved in the solvent, and diluted to fall within the calibration range.[1]
UV-Vis Spectrophotometry Method
A straightforward and rapid UV-Vis spectrophotometric method can be employed for the quantification of this compound.[1][2][6]
-
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes is used.[1][2][6]
-
Solvent: Purified water is commonly used as the solvent.[1][2]
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound in water is typically observed at 264 nm.[1][2] Another method involves alkaline hydrolysis of this compound to a diketopiperazine derivative, with subsequent measurement at 340 nm.[7][8]
-
Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the this compound reference standard in the chosen solvent. Calibration standards are prepared by diluting the stock solution to various concentrations. For dosage forms, the sample is dissolved in the solvent, filtered if necessary, and diluted to an appropriate concentration for measurement.[1][2][6]
Data Presentation: Performance Comparison
The following table summarizes the key validation parameters for the HPLC and UV-Vis methods for this compound analysis, compiled from various studies.
| Validation Parameter | HPLC Method | UV-Vis Method | References |
| Linearity Range | 0.1 - 80 µg/mL | 1.0 - 60 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [1][4][5] |
| Accuracy (% Recovery) | 98.36 - 103.01% | 98.08 - 98.40% | [1][7][8] |
| Precision (RSD %) | < 2.0% | < 2.0% | [1] |
| Limit of Detection (LOD) | 0.0234 µg/mL | Not consistently reported | [9] |
| Limit of Quantitation (LOQ) | 0.0710 µg/mL | Not consistently reported | [9] |
| Specificity | High (separates from degradation products) | Lower (potential interference from excipients) | [10][11] |
Mandatory Visualization
Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.
Caption: Logical comparison of HPLC and UV-Vis validation parameters.
Discussion and Conclusion
Both HPLC and UV-Vis spectrophotometry have demonstrated their suitability for the quantitative analysis of this compound in pharmaceutical dosage forms.[1][2] The choice between the two methods depends on the specific requirements of the analysis.
The HPLC method offers superior specificity and sensitivity . Its chromatographic separation capability allows for the accurate quantification of this compound even in the presence of impurities and degradation products. This makes it the method of choice for stability-indicating assays and for the analysis of complex matrices. The reported lower limits of detection and quantification for HPLC further highlight its advantage in detecting trace amounts of the analyte.[9]
On the other hand, the UV-Vis spectrophotometric method is characterized by its simplicity, speed, and cost-effectiveness .[10] For routine quality control where the interference from excipients is minimal and high sensitivity is not a prerequisite, UV-Vis spectrophotometry provides a reliable and efficient alternative. Studies have shown that both methods can yield comparable results in terms of accuracy and precision for the analysis of this compound in pharmaceutical formulations.[1]
References
- 1. scispace.com [scispace.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianjpr.com [asianjpr.com]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and this compound in Commercial Formulations and Biological Samples [scielo.org.mx]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Cefaclor Formulations: A Guide for Researchers
For drug development professionals, researchers, and scientists, understanding the stability of an active pharmaceutical ingredient (API) in its various formulations is critical for ensuring safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of different Cefaclor formulations, drawing upon published experimental data.
This compound, a second-generation cephalosporin antibiotic, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and racemization. These degradation processes can be influenced by environmental factors such as temperature, humidity, light, and pH. Consequently, the formulation of this compound plays a crucial role in its overall stability. This guide summarizes key findings from stability studies on various this compound formulations, including oral suspensions and tablets.
Quantitative Stability Data
The stability of this compound in different formulations under various storage conditions has been evaluated in several studies. The following tables summarize the quantitative data from these investigations, focusing on the percentage of degradation over time.
Table 1: Stability of this compound Oral Suspensions at Different Temperatures
| Formulation | Storage Temperature (°C) | Duration (days) | Degradation (%) |
| Ceclor® | 4 | 14 | < 5 |
| Midocef® | 4 | 14 | < 5 |
| Forticef® | 4 | 14 | < 5 |
| Cefabac® | 4 | 14 | 5 |
| Cloracef® | 4 | 14 | 6 |
| Ceclor® | 25 | 14 | Significant degradation |
| Midocef® | 25 | 14 | Significant degradation |
| Forticef® | 25 | 14 | Significant degradation |
| Cefabac® | 25 | 14 | Significant degradation |
| Cloracef® | 25 | 14 | Significant degradation |
| Ceclor® | 37 | 14 | Significant degradation |
| Midocef® | 37 | 14 | Significant degradation |
| Forticef® | 37 | 14 | Significant degradation |
| Cefabac® | 37 | 14 | Significant degradation |
| Cloracef® | 37 | 14 | Significant degradation |
Data synthesized from a study on pediatric suspensions of this compound.[1][2]
Table 2: Influence of Relative Humidity (RH) on this compound Stability
| Formulation/Substance | Temperature (°C) | Relative Humidity (%) | Degradation Rate Constant (s⁻¹) |
| This compound (Substance) | 60 | 76.4 | (2.16 ± 0.86) x 10⁻⁶ |
| This compound (Oral Suspension) | 60 | 76.4 | (2.53 ± 0.25) x 10⁻⁶ |
This study demonstrated that the degradation of this compound in both its pure form and in an oral suspension follows first-order autocatalytic kinetics at elevated temperature and humidity.[3]
Experimental Protocols
The stability of this compound is primarily assessed using stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common.
Protocol: HPLC Method for this compound Stability Testing
A widely used method for determining the degradation of this compound involves a reversed-phase HPLC (RP-HPLC) system with UV detection.[1][2][3]
-
Chromatographic System:
-
Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm particle size) or equivalent.[3]
-
Mobile Phase: A mixture of methanol and an aqueous solution containing sodium pentanesulfonate and triethylamine, adjusted to pH 2.5 with phosphoric acid.[3] A common ratio is 30 volumes of methanol to 70 volumes of the aqueous solution.[3]
-
Flow Rate: Typically around 1.2 mL/min.[3]
-
Detector: UV detector set at 265 nm.[3]
-
Internal Standard: Salicylamide can be used as an internal standard to improve quantitative accuracy.[3]
-
-
Sample Preparation:
-
This compound formulations are accurately weighed and diluted with a suitable solvent (e.g., a mixture of methanol and water) to a known concentration.
-
For oral suspensions, the reconstituted suspension is used.
-
The sample solutions are then filtered through a 0.45 µm filter before injection into the HPLC system.
-
-
Data Analysis:
-
The concentration of this compound is determined by comparing the peak area of this compound in the sample chromatogram to the peak area of a known standard.
-
Degradation is quantified by the decrease in the concentration of the parent this compound peak over time.
-
Protocol: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[4] These studies involve exposing the this compound formulation to stress conditions more severe than those of accelerated stability testing.
-
Acid and Base Hydrolysis: The drug product is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidation: The formulation is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).[4]
-
Thermal Stress: The drug product is subjected to high temperatures (e.g., 65°C) for a defined period.[5]
-
Photostability: The formulation is exposed to light, typically in a photostability chamber according to ICH guidelines.
Visualizing Experimental Workflows and Degradation Pathways
To better illustrate the processes involved in stability testing and the chemical fate of this compound, the following diagrams are provided.
Caption: Experimental workflow for HPLC-based stability testing of this compound formulations.
Caption: Major degradation pathways of this compound.[6][7][8]
Conclusion
The stability of this compound is highly dependent on its formulation and storage conditions. Oral suspensions, in particular, show significant degradation at room and elevated temperatures, underscoring the importance of refrigerated storage after reconstitution. The excipients used in different formulations can also influence stability, although one study suggested the kinetic mechanism of degradation is independent of the excipients.[3] For researchers and drug development professionals, conducting thorough stability studies using validated, stability-indicating methods like HPLC is essential for ensuring the quality, safety, and efficacy of this compound products. The degradation of this compound is a complex process involving multiple pathways, and understanding these is key to developing stable and effective formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of this compound oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ajrconline.org [ajrconline.org]
- 5. Accelerated conditions for stability assessment of bulk and formulated this compound monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structure elucidation of the major degradation products of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of Cefaclor and Amoxicillin/clavulanate
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of beta-lactam antibiotics, Cefaclor and Amoxicillin/clavulanate remain mainstays in the treatment of a variety of bacterial infections. While both are valued for their efficacy, a detailed, data-driven comparison of their in vivo performance is crucial for informed decisions in research and clinical development. This guide provides an objective comparison, supported by experimental data, to elucidate the nuances of their in vivo efficacy.
Quantitative Efficacy Comparison
The following tables summarize the clinical and bacteriological efficacy of this compound and Amoxicillin/clavulanate in various in vivo human studies.
Table 1: Clinical Efficacy in Acute Otitis Media in Children
| Treatment Group | Number of Patients | Clinical Success (Cure + Improvement) | Reference |
| This compound | 167 | 98% | [1] |
| Amoxicillin/clavulanate | 185 | 85% | [1] |
Table 2: Bacteriological Eradication in Acute Otitis Media in Children
| Treatment Group | Number of Patients | Bacteriological Eradication Rate | Reference |
| This compound | Not Specified | 95% | [1] |
| Amoxicillin/clavulanate | Not Specified | 78% | [1] |
Table 3: Efficacy in Pediatric Pharyngotonsillitis
| Treatment Group | Efficacy at Post-Therapy Visit | Relapse Rate on Follow-up | Recurrence Rate on Follow-up | Reference |
| This compound | ~98% | 15.56% | 6.66% | [2] |
| Amoxicillin/clavulanate | ~98% | 21.28% | 10.64% | [2] |
Table 4: Efficacy in Soft Tissue Infections in Children
| Treatment Group | Number of Patients | Clinical Cure Rate | Reference |
| This compound | 45 | 100% | [3] |
| Amoxicillin/clavulanate | 46 | 97% | [3] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Both this compound, a second-generation cephalosporin, and Amoxicillin, a penicillin-type antibiotic, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic stress. The key targets for these antibiotics are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.
Amoxicillin/clavulanate is a combination product. Clavulanic acid is a beta-lactamase inhibitor, which has little to no antibacterial activity on its own. Its primary role is to inactivate beta-lactamase enzymes produced by some bacteria, which would otherwise degrade amoxicillin, rendering it ineffective.
References
Head-to-Head Comparison: Cefaclor vs. Cefuroxime Against Haemophilus influenzae
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the in vitro and in vivo efficacy of two prominent second-generation cephalosporins, Cefaclor and Cefuroxime, against the clinically significant pathogen Haemophilus influenzae. The following sections present a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular mechanisms to aid researchers in their understanding and future development of antibacterial agents.
In Vitro Efficacy: A Tale of Two Cephalosporins
The in vitro activity of this compound and Cefuroxime against H. influenzae is a critical determinant of their potential clinical utility. This is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A comprehensive analysis of available data reveals nuances in their respective potencies, particularly against strains with different resistance mechanisms.
Minimum Inhibitory Concentration (MIC) Data
The susceptibility of H. influenzae to this compound and Cefuroxime can be significantly influenced by the production of β-lactamase enzymes and alterations in penicillin-binding proteins (PBPs). The following tables summarize the available MIC data, categorizing isolates based on their resistance profiles.
Table 1: Comparative MIC Ranges of this compound and Cefuroxime against Haemophilus influenzae
| Antibiotic | H. influenzae Strain Type | MIC Range (µg/mL) |
| This compound | β-lactamase-producing | 4 - 8[1][2] |
| Cefuroxime | β-lactamase-negative (reduced susceptibility) | Data not readily available in direct comparison |
Table 2: MIC50 and MIC90 Values of this compound and Cefuroxime against Haemophilus influenzae
| Antibiotic | H. influenzae Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | β-lactamase-negative | Not specified | Not specified |
| β-lactamase-positive | Slightly diminished activity compared to negative strains[3] | Slightly diminished activity compared to negative strains[3] | |
| Cefuroxime | β-lactamase-negative | Not specified | Not specified |
| β-lactamase-positive | Activity not influenced by β-lactamase production[3] | Activity not influenced by β-lactamase production[3] | |
| This compound | gBLNAR population | Not specified | Not specified |
| Cefuroxime | gBLNAR population | Not specified | Not specified |
Note: gBLNAR (genotypically β-lactamase-negative ampicillin-resistant). Data for a direct head-to-head comparison of MIC50 and MIC90 values across all strain types is limited in the reviewed literature. Some studies indicate Cefuroxime generally exhibits greater in vitro activity against H. influenzae compared to this compound, particularly against β-lactamase-producing strains.
Time-Kill Curve Analysis
Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time. While direct comparative time-kill curve data for this compound and Cefuroxime against H. influenzae is sparse in the literature, available studies suggest that both agents exhibit time-dependent killing.[2] One study noted that for β-lactamase-producing H. influenzae, both this compound and another cephalosporin, cefdinir, demonstrated lower kill rates versus their growth rates, resulting in a negative balance.[1][2] Another study highlighted a significant inoculum effect with this compound, where its efficacy diminished at higher bacterial concentrations.
In Vivo Efficacy: Insights from Animal Models
Animal models, particularly for otitis media, have been instrumental in evaluating the in vivo efficacy of this compound and Cefuroxime against H. influenzae.
In a comparative study for the treatment of acute bacterial maxillary sinusitis, bacteriologic cure was achieved in 95% of sinuses treated with Cefuroxime axetil, compared to 71% of those treated with this compound.[4] Another study on acute otitis media found that treatment failed in 24% of this compound-treated patients, while only 10% of patients who received Cefuroxime axetil experienced treatment failure, with H. influenzae being a common pathogen in treatment failures.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method based on CLSI Guidelines)
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound and Cefuroxime against H. influenzae.
1. Media Preparation:
-
Use Haemophilus Test Medium (HTM) broth.[5]
-
Prepare serial twofold dilutions of this compound and Cefuroxime in HTM broth in a 96-well microtiter plate.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture of H. influenzae on a suitable agar plate (e.g., chocolate agar), select several colonies.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate inoculum density of 1-4 x 10⁸ CFU/mL.
-
Dilute this suspension in HTM broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C in a CO₂-enriched atmosphere (5% CO₂) for 20-24 hours.[5]
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay Protocol
This protocol describes a method for performing a time-kill assay to evaluate the bactericidal activity of this compound and Cefuroxime against H. influenzae.
1. Inoculum Preparation:
-
Prepare an overnight culture of H. influenzae in HTM broth.
-
Dilute the overnight culture in fresh, pre-warmed HTM broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
2. Experimental Setup:
-
Prepare tubes or flasks containing HTM broth with this compound or Cefuroxime at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube with no antibiotic.
3. Inoculation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
4. Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of each dilution onto a suitable agar medium (e.g., chocolate agar).
-
Incubate the plates at 35-37°C in a CO₂-enriched atmosphere for 24-48 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
5. Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
Mechanism of Action and Resistance
Both this compound and Cefuroxime are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis.
The primary mechanism of resistance to β-lactam antibiotics in H. influenzae is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. Another significant resistance mechanism involves alterations in the structure of PBPs, which reduces the binding affinity of the β-lactam antibiotic.
Conclusion
References
- 1. Comparative kill and growth rates determined with cefdinir and this compound and with Streptococcus pneumoniae and beta-lactamase-producing Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.escholarship.umassmed.edu]
- 4. Comparative evaluation of cefuroxime axetil and this compound for treatment of acute bacterial maxillary sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of Cefaclor: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Cefaclor is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems, which can contribute to issues such as antimicrobial resistance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound waste.[1][2][3] In the event of a spill, established laboratory protocols for hazardous material cleanup should be followed. For dry spills, use a dry clean-up procedure to avoid generating dust.[4] For wet spills, absorb the material and place it in a labeled container for disposal.[4]
Disposal Procedures: A Step-by-Step Approach
The primary directive for this compound disposal is to avoid releasing it into the sewer system or waterways.[1][4] All waste must be managed in accordance with local, state, and federal regulations.[4] The recommended disposal methods for this compound waste are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
For laboratories, a key strategy for managing this compound waste is chemical inactivation prior to disposal. This renders the antibiotic biologically inactive, mitigating the risk of environmental contamination.
Experimental Protocol: Chemical Inactivation of this compound via Alkaline Hydrolysis
A validated method for inactivating β-lactam antibiotics, including this compound, is through alkaline hydrolysis. This process breaks the β-lactam ring, which is essential for the drug's antibacterial activity.[5][6]
Methodology:
-
Preparation: Prepare a 1 M sodium hydroxide (NaOH) solution.
-
Reaction Mixture: For a given volume of this compound waste solution or suspension, add an equal volume of the 1 M NaOH solution.
-
Inactivation: Stir the resulting mixture at ambient temperature. While the reaction for this compound is relatively fast, allowing the mixture to stir overnight ensures complete hydrolysis.[5]
-
Neutralization: After the inactivation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 7.0.
-
Disposal: The resulting inactivated and neutralized solution can then be disposed of as chemical waste, following institutional and local regulations. It is crucial to confirm with your institution's environmental health and safety (EHS) office for specific guidance on the disposal of the final solution.
This method has been shown to be effective for the quantitative destruction of this compound.[5]
Alternative and Emerging Disposal Technologies
Research has explored other methods for the degradation of cephalosporin antibiotics in waste streams. While not yet standard laboratory procedures, they represent potential future strategies.
| Treatment Method | Removal Efficiency of Cephalosporin C | Notes |
| Ionizing Radiation | 85.5% (at 100 kGy) | Effective in degrading the antibiotic and reducing the abundance of resistance genes. The presence of other organic matter can inhibit degradation efficiency.[7] |
| Ozonation | 79.9% (at 5.2 g O₃/L) | Effectively degrades the antibiotic but can be a more costly option.[7] |
| Thermal Treatment | 87.3% (at 90°C for 4 hours) | A viable option, with operational costs comparable to ionizing radiation.[7] |
| Photo-Fenton Process | Complete removal (in pilot scale) | An advanced oxidation process that has shown high efficiency in degrading β-lactam antibiotics in pharmaceutical wastewater at near-neutral pH.[8] |
It is important to note that the efficacy of these methods can be influenced by the initial concentration of the antibiotic and the composition of the waste matrix.[7][9]
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biosynth.com [biosynth.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of antibiotics and inactivation of antibiotic resistance genes (ARGs) in Cephalosporin C fermentation residues using ionizing radiation, ozonation and thermal treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of antibiotic Cephalosporin C in different water matrices by ionizing radiation: Degradation kinetics, pathways, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
